Product packaging for (4-Aminobenzofuran-2-yl)methanol(Cat. No.:)

(4-Aminobenzofuran-2-yl)methanol

Cat. No.: B1647399
M. Wt: 163.17 g/mol
InChI Key: BAQOEZJEEAZLGT-UHFFFAOYSA-N
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Description

(4-Aminobenzofuran-2-yl)methanol (CAS 503621-00-9) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It features a benzofuran core structure, which is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Compounds based on the benzofuran structure have been investigated for their significant biological properties, including anti-HIV, anticancer, antimicrobial, and anti-arrhythmic activities . Specifically, (benzofuran-2-yl)carbinols (alcohols) are known to exhibit various biological activities, having been studied as antibacterial and antifungal agents . The presence of both the amino and methanol functional groups on the benzofuran core makes this compound a versatile building block for further chemical synthesis and derivatization in drug discovery programs. It is primarily used in research and development settings as a key intermediate for the synthesis of more complex molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B1647399 (4-Aminobenzofuran-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(4-amino-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H9NO2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5,10H2

InChI Key

BAQOEZJEEAZLGT-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(OC2=C1)CO)N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)CO)N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-aminobenzofuran derivatives have emerged as a scaffold of interest for the development of novel therapeutic agents, exhibiting promising anticancer, anti-inflammatory, and kinase inhibitory properties. This technical guide provides an in-depth overview of the synthesis of novel 4-aminobenzofuran derivatives, detailing key experimental protocols and exploring their interactions with relevant biological signaling pathways.

Synthetic Strategies for 4-Aminobenzofuran Derivatives

The synthesis of 4-aminobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of an amino group at the C4 position of the benzofuran core. Key methods include the Smiles rearrangement of 4-hydroxybenzofuran precursors, the reduction of 4-nitrobenzofuran intermediates, and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.

Smiles Rearrangement of 4-Hydroxybenzofuran Derivatives

The Smiles rearrangement offers a valuable route to 4-aminobenzofurans starting from readily available 4-hydroxybenzofurans. This intramolecular nucleophilic aromatic substitution involves the conversion of the phenol to a suitable ether, which then undergoes rearrangement to the desired amine.

Experimental Protocol: Synthesis of 4-Aminobenzofuran via Smiles Rearrangement [1]

This protocol describes a two-step process starting from 4-hydroxybenzofuran.

Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide

  • To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(benzofuran-4-yloxy)-2-methyl-propionamide.

Step 2: Smiles Rearrangement to N-(Benzofuran-4-yl)-2-methyl-propionamide and subsequent hydrolysis

  • To a solution of 2-(benzofuran-4-yloxy)-2-methyl-propionamide (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the rearrangement by TLC.

  • Once the rearrangement is complete, carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze the amide.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to yield 4-aminobenzofuran.

Starting MaterialProductYieldReference
4-Hydroxybenzofuran4-Aminobenzofuran50%[1]
Reduction of 4-Nitrobenzofuran Derivatives

A common and effective method for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor. Various reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid combinations being the most prevalent.

Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂

  • Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-aminobenzofuran.

Starting MaterialProductReducing AgentYield
4-Nitrobenzofuran4-AminobenzofuranSnCl₂·2H₂OTypically high
Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of 4-aminobenzofuran derivatives from 4-halobenzofurans (e.g., 4-bromobenzofuran).[2][3][4] This method offers a broad substrate scope with respect to the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzofuran

  • To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.

Aryl HalideAmineCatalyst/LigandBaseYield
4-BromobenzofuranVarious primary/secondary aminesPd₂(dba)₃ / XPhosNaOtBuGood to excellent
Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds and can be utilized for the synthesis of 4-aminobenzofuran derivatives from 4-halobenzofurans.[5][6][7] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it provides an alternative synthetic route.

Experimental Protocol: Ullmann Condensation of 4-Chlorobenzofuran

  • In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

Aryl HalideAmineCatalyst/LigandBaseYield
4-ChlorobenzofuranVarious aminesCuI / L-prolineK₂CO₃Moderate to good

Biological Activity and Signaling Pathways

4-Aminobenzofuran derivatives have shown significant potential as modulators of key signaling pathways implicated in cancer and other diseases. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers.[8] Certain benzofuran derivatives have been identified as inhibitors of this pathway, inducing apoptosis in cancer cells.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminobenzofuran 4-Aminobenzofuran Derivative Aminobenzofuran->PI3K inhibits Aminobenzofuran->Akt inhibits Aminobenzofuran->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminobenzofuran derivatives.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival.[10][11][12][13] Aberrant activation of this pathway is frequently observed in various cancers. Some benzofuran derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting key components of the MAPK pathway.[10]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Aminobenzofuran 4-Aminobenzofuran Derivative Aminobenzofuran->Raf inhibits Aminobenzofuran->MEK inhibits CDK_Inhibition_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S G1/S Transition Apoptosis Apoptosis CDK2_CyclinE->Apoptosis CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->G2 S/G2 Transition CDK2_CyclinA->Apoptosis Aminobenzofuran 4-Aminobenzofuran Derivative Aminobenzofuran->CDK2_CyclinE inhibits Aminobenzofuran->CDK2_CyclinA inhibits

References

Physicochemical Properties of (4-Aminobenzofuran-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (4-Aminobenzofuran-2-yl)methanol, a benzofuran derivative with potential applications in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters. Furthermore, it explores the potential biological activities of aminobenzofuran derivatives and their associated signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the predicted physicochemical properties of this compound.

Predicted Physicochemical Data
PropertyPredicted ValueMethod/Tool
Melting Point 152.5 °CAAT Bioquest Melting Point Predictor
Boiling Point 356.8 °CAAT Bioquest Boiling Point Predictor
logP (o/w) 1.3 ± 0.3Molinspiration
Aqueous Solubility (logS) -2.1 mol/LAqSolPred
pKa (most acidic) 14.1 (hydroxyl group)Rowan pKa Predictor
pKa (most basic) 4.2 (amino group)Rowan pKa Predictor

Disclaimer: These values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for drug development. The following are detailed, standard laboratory protocols for measuring the key parameters of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes reported for aminobenzofuran derivatives. A plausible method involves the reduction of a corresponding nitro-substituted benzofuran.

Workflow for a Potential Synthetic Route

G start Start with 2-hydroxy-5-nitrobenzaldehyde step1 Protection of the hydroxyl group start->step1 step2 Reaction with a suitable C1 synthon to form the furan ring step1->step2 step3 Reduction of the aldehyde to a hydroxymethyl group step2->step3 step4 Reduction of the nitro group to an amino group step3->step4 end_product This compound step4->end_product

Caption: A potential synthetic workflow for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point (based on the predicted value). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Method: Micro Boiling Point Determination

  • Sample Preparation: Place a small amount (0.1-0.2 mL) of this compound into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Centrifugation can be used to facilitate this process.

  • Analysis: Carefully withdraw a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in mol/L or mg/mL.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, it will have corresponding pKa values.

Method: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amino group, and with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group. Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.

Method: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.

  • Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phase using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are known to possess a wide range of biological activities. Based on the structure of this compound, several potential therapeutic applications can be hypothesized.

P-glycoprotein (P-gp) Inhibition in Cancer

Many aminobenzofuran derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance (MDR).

Signaling Pathway of P-gp Mediated Multidrug Resistance and Inhibition

G cluster_cell Cancer Cell cluster_nucleus Gene Expression Regulation Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug ADP ADP + Pi Pgp->ADP Drug->Pgp Efflux Intracellular Intracellular Inhibitor This compound (Potential Inhibitor) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Nucleus Nucleus MDR1 MDR1 Gene MDR1->Pgp Transcription & Translation PI3K_AKT PI3K/Akt Pathway PI3K_AKT->MDR1 Upregulation MAPK MAPK Pathway MAPK->MDR1 Upregulation Extracellular Extracellular

Caption: Inhibition of P-glycoprotein by a potential inhibitor like this compound can block the efflux of chemotherapeutic drugs, thereby overcoming multidrug resistance in cancer cells.

Cholinesterase Inhibition in Alzheimer's Disease

The core structure of this compound shares similarities with compounds that act as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Cholinergic Synapse and the Action of Cholinesterase Inhibitors

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle Presynaptic->ACh_vesicle Synthesis Postsynaptic Postsynaptic Neuron ACh_vesicle->Postsynaptic Release ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE Hydrolysis ACh_receptor->Postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine (ACh), increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease.

Antiarrhythmic Activity

Certain benzofuran derivatives have shown potential as antiarrhythmic agents, particularly as Class III agents that block potassium channels in cardiac myocytes.

G

The Aminobenzofuran Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Biological Activities, Experimental Evaluation, and Therapeutic Potential of Aminobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among its derivatives, the aminobenzofuran scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of aminobenzofuran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key bioassays are provided, alongside quantitative data and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Aminobenzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[3][5]

A number of studies have highlighted the potent in vitro anticancer activity of various aminobenzofuran derivatives against cell lines such as those for prostate (PC-3), breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer.[3] For instance, certain 2-aminobenzofuran derivatives have shown promising activity against prostatic tumor cells (PC-3), with their anticancer potential being influenced by lipophilicity.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected aminobenzofuran and related benzofuran derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Aminobenzofuran derivative 39PC-3 (Prostate)Dose-dependent decrease in viability[3]
Piperazine-based benzofuran 37eA549 (Lung), HeLa (Cervical), SGC7901 (Gastric), HCT116 (Colon), MCF-7 (Breast)< 10[3]
Piperazine-based benzofuran 38A549 (Lung), K562 (Leukemia)25.15, 29.66[3]
Benzofuran derivative 32aHePG2 (Liver), HeLa (Cervical), MCF-7 (Breast), PC3 (Prostate)8.49–16.72, 6.55–13.14, 4.0–8.99[3]
3-Amidobenzofuran derivative 28gMDA-MB-231 (Breast)Significant antiproliferative efficacy[3]
Benzofuran-isatin conjugate 5dNCI-55 cell line panelBroad-spectrum activity[6]
Furan-benzofuran proximicin analogue 23(16)U-87 MG (Glioblastoma)6.54 µg/mL
Key Anticancer Mechanisms and Signaling Pathways

A primary mechanism by which aminobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][5] This is often initiated through the inhibition of crucial cellular processes like tubulin polymerization, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_inhibition Cellular Targets cluster_consequences Cellular Consequences Aminobenzofuran Aminobenzofuran TubulinPolymerization Tubulin Polymerization Aminobenzofuran->TubulinPolymerization inhibits NF_kB NF-κB Activation Aminobenzofuran->NF_kB inhibits G2M_Arrest G2/M Cell Cycle Arrest TubulinPolymerization->G2M_Arrest leads to Apoptosis Apoptosis NF_kB->Apoptosis inhibition induces G2M_Arrest->Apoptosis induces antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepareCompound Prepare serial dilutions of Aminobenzofuran compound InoculatePlate Inoculate microtiter plate containing compound dilutions with bacterial inoculum PrepareCompound->InoculatePlate PrepareInoculum Prepare standardized bacterial inoculum PrepareInoculum->InoculatePlate Incubate Incubate at 37°C for 16-20 hours InoculatePlate->Incubate ReadResults Visually assess for bacterial growth (turbidity) Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response LPS LPS iNOS_COX2 iNOS & COX-2 Expression LPS->iNOS_COX2 induces NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs produces Inflammation Inflammation NO_PGs->Inflammation mediates Aminobenzofuran Aminobenzofuran Aminobenzofuran->iNOS_COX2 inhibits

References

An In-depth Technical Guide to (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (4-Aminobenzofuran-2-yl)methanol, focusing on its chemical identifiers, potential synthetic routes, and the biological activities associated with the broader class of aminobenzofuran derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

This compound is a heterocyclic organic compound. Its key identifiers are summarized in the table below for easy reference.

IdentifierValue
CAS Number 503621-00-9
Chemical Name 2-Benzofuranmethanol, 4-amino-
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Synonyms This compound, 4-amino-2-benzofuranmethanol

Synthesis and Experimental Protocols

General Synthetic Approach: A plausible synthetic pathway could involve a multi-step process starting from a substituted phenol. One common strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis could potentially proceed through the formation of a 4-nitrobenzofuran intermediate, followed by the reduction of the nitro group to an amine.

A generalized workflow for the synthesis of aminobenzofuran derivatives is depicted below.

G Generalized Synthesis of Aminobenzofurans A Substituted Phenol B Alkylation/Acylation A->B Reagents: Haloalkane/ Acyl halide, Base C Cyclization B->C Catalyst (e.g., Pd, Cu) or Acid/Base catalysis D Substituted Benzofuran C->D E Nitration D->E Nitrating agent (e.g., HNO3/H2SO4) F Nitrobenzofuran Intermediate E->F G Reduction F->G Reducing agent (e.g., Fe/HCl, H2/Pd-C) H Aminobenzofuran Derivative G->H

A generalized workflow for the synthesis of aminobenzofuran derivatives.

Key Methodologies from Literature:

  • Smiles Rearrangement: This method has been successfully applied for the synthesis of 4- and 5-aminobenzofurans from the corresponding hydroxybenzofurans. The process involves the conversion of the phenol to a 2-aryloxy-2-methylpropionamide, which then undergoes an intramolecular nucleophilic displacement.

  • [4+1] Cycloaddition: A novel approach for constructing 2-aminobenzofurans involves the scandium triflate-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. This method offers a direct and efficient route to the 2-aminobenzofuran scaffold.[1]

  • Tandem SNAr-Cyclocondensation: Fluorinated 3-aminobenzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds.[2]

Biological Activity and Potential Applications

The benzofuran core is a prominent scaffold in a wide range of biologically active compounds and natural products.[3][4] The addition of an amino group can significantly modulate the pharmacological properties of these molecules. While specific biological data for this compound is scarce, the broader class of aminobenzofuran derivatives has demonstrated a variety of promising biological activities.

The potential biological activities of aminobenzofuran derivatives are illustrated in the following diagram.

G Potential Biological Activities of Aminobenzofurans center Aminobenzofuran Derivatives anticancer Anticancer center->anticancer antibacterial Antibacterial center->antibacterial antifungal Antifungal center->antifungal alzheimers Anti-Alzheimer's center->alzheimers pgp P-glycoprotein Inhibition center->pgp

Potential therapeutic applications of the aminobenzofuran scaffold.

Quantitative Data on Related Compounds:

The following table summarizes the reported biological activities of various aminobenzofuran derivatives, highlighting their potential as therapeutic agents.

Compound Class/DerivativeBiological ActivityTarget/Cell LineIC₅₀ / Activity
Furan-benzofuran-containing proximicin analoguesAntiproliferativeU-87 MG (Glioblastoma)6.54 µg/mL
Novel 2-aminobenzofuran derivativesP-glycoprotein InhibitionK562/A02 cellsEC₅₀ = 78.1 nM
3-Aminobenzofuran derivativesCholinesterase Inhibition-IC₅₀ ranging from 0.64 to 81.06 µM
3-Aminobenzofuran derivativesAβ₁₋₄₂ Aggregation Inhibition-Up to 38.8% inhibition at 10 µM

Detailed Insights into Biological Activities:

  • Anticancer Activity: Aminobenzofuran-containing analogues have shown significant antiproliferative activity against human glioblastoma cells, in some cases exceeding the potency of the standard drug temozolomide.[5] The substitution pattern on the benzofuran and associated moieties plays a crucial role in modulating this activity.

  • P-glycoprotein (P-gp) Inhibition: Certain novel 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[6] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.

  • Anti-Alzheimer's Disease Activity: A series of 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterases and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease.[7]

  • Antimicrobial Activity: Benzofuran derivatives, including those with amino substitutions, have been reported to possess antibacterial and antifungal properties.[3]

Conclusion

This compound, identified by CAS number 503621-00-9, belongs to the promising class of aminobenzofuran derivatives. While specific experimental data for this compound is limited in the public domain, the broader family of aminobenzofurans exhibits a wide range of significant biological activities, including anticancer, P-gp inhibitory, and neuroprotective effects. The synthetic methodologies outlined in this guide provide a foundation for the potential preparation of this compound and other novel analogues for further investigation in drug discovery and development programs. Further research into the specific properties and biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Substituted Benzofurans: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This wide range of biological effects has established the benzofuran core as a critical structural motif for the design and development of novel therapeutic agents.[1] This guide provides a comprehensive review of substituted benzofurans in medicinal chemistry, with a focus on their application as anticancer agents, summarizing key quantitative data, detailing experimental protocols, and illustrating significant pathways and relationships.

Anticancer Activity of Substituted Benzofurans

Substituted benzofurans have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[2][4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][5] The versatility of the benzofuran scaffold allows for structural modifications that can enhance potency and selectivity, making it a focal point of many drug discovery programs.[6]

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The antiproliferative activity of various substituted benzofuran derivatives has been quantified against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Halogenated and Other Benzofuran Derivatives

Compound Cell Line IC50 (µM) Reference
Compound VIII K562 (Leukemia) 5.0 [7]
HL-60 (Leukemia) 0.1 [7]
HeLa (Cervical Cancer) >1000 [7]
HUVEC (Normal) >1000 [7]
Compound 1c HeLa (Cervical Cancer) 50 [7]
K562 (Leukemia) 25 [7]
MOLT-4 (Leukemia) 180 [7]
HUVEC (Normal) 30 [7]
Compound 1e HeLa (Cervical Cancer) 28 [7]
K562 (Leukemia) 41 [7]
MOLT-4 (Leukemia) 70 [7]
HUVEC (Normal) 30 [7]
Compound 2d HeLa (Cervical Cancer) 35 [7]
K562 (Leukemia) 20 [7]
MOLT-4 (Leukemia) 35 [7]
HUVEC (Normal) 30 [7]
Compound 3d HeLa (Cervical Cancer) 35 [7]
K562 (Leukemia) 28 [7]
MOLT-4 (Leukemia) 55 [7]

| | HUVEC (Normal) | 6 |[7] |

Table 2: Cytotoxicity of Benzofuran Hybrids

Compound Cell Line IC50 (µM) Reference
Benzofuranyl Thiosemicarbazone 8 HePG2 (Liver Cancer) 9.73 [8]
Hela (Cervical Cancer) 7.94 [8]
3-Amidobenzofuran 28g MDA-MB-231 (Breast Cancer) 3.01 [9]
HCT-116 (Colon Carcinoma) 5.20 [9]
HT-29 (Colon Cancer) 9.13 [9]
Benzofuran-2-carboxamide 50g HCT-116 (Colon Carcinoma) 0.87 [9]
HeLa (Cervical Cancer) 0.73 [9]
HepG2 (Liver Cancer) 5.74 [9]
A549 (Lung Cancer) 0.57 [9]
Benzofuran derivative 12 SiHa (Cervical Cancer) 1.10 [9]

| | HeLa (Cervical Cancer) | 1.06 |[9] |

Experimental Protocols

The evaluation of the cytotoxic properties of substituted benzofurans is predominantly carried out using the MTT assay.[7] This colorimetric assay is a standard method for assessing cell viability and proliferation.[10][11]

Detailed Methodology: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.[12]

  • 1. Cell Plating:

    • Cancer cells are seeded into 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of culture medium.

    • Plates are incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

  • 2. Compound Treatment:

    • The test benzofuran derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

    • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.

    • The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells contain the vehicle (e.g., 1% DMSO) to account for any solvent effects.[7]

    • The plates are then incubated for a specified period, typically 48 or 72 hours.[7]

  • 3. MTT Addition and Incubation:

    • Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[13]

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • 4. Solubilization of Formazan:

    • After the incubation with MTT, the medium is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO, or a solution of isopropanol with HCl) is added to each well to dissolve the insoluble purple formazan crystals.[13]

    • The plate is gently mixed on an orbital shaker for a few minutes to ensure complete solubilization.

  • 5. Absorbance Measurement and Data Analysis:

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[10]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Many substituted benzofurans exert their anticancer effects by modulating critical intracellular signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and growth.[5]

mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Benzofuran Substituted Benzofuran Benzofuran->mTORC1 Inhibits Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanistic Studies A Starting Materials (e.g., Phenols, Alkynes) B Synthesis of Benzofuran Core A->B C Functionalization & Substitution B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D E Determination of IC50 Values D->E F Identification of Lead Compounds E->F G Apoptosis Assays F->G H Cell Cycle Analysis F->H I Target Identification (e.g., Kinase Assays) F->I J In Vivo Animal Studies G->J H->J I->J SAR_Benzofuran cluster_core Benzofuran Core & Activity cluster_substituents Substituent Effects Core Benzofuran Scaffold Activity Anticancer Activity R2 Position 2 - Ester or Heterocycle R2->Activity Crucial for Cytotoxicity R3 Position 3 - Bromomethyl group R3->Activity Increases Cytotoxicity R6 Position 6 - Methoxy group R6->Activity Essential for high Antiproliferative Activity Hybrid Hybrid Structures (Chalcone, Triazole, etc.) Hybrid->Activity Enhances Potency

References

Spectroscopic and Synthetic Profile of (4-Aminobenzofuran-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics (NMR, IR, MS) of (4-Aminobenzofuran-2-yl)methanol. Due to the absence of direct experimental data for the title compound, this report leverages data from structurally similar aminobenzofuran and benzofuran-2-yl-methanol derivatives to construct a predictive spectroscopic profile. Furthermore, a plausible synthetic route and general experimental protocols for the characterization of such molecules are detailed, offering a foundational methodology for researchers.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.5-7.0mAromatic protons (H5, H6, H7)
~6.7sFuran proton (H3)
~4.7sMethylene protons (-CH₂OH)
~4.5br sAmino protons (-NH₂)
~3.5tHydroxyl proton (-OH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C2 (furan)
~150C7a (aromatic)
~145C4 (aromatic, C-NH₂)
~128Aromatic CH
~125Aromatic CH
~120Aromatic CH
~115C3a (aromatic)
~105C3 (furan)
~60-CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (alcohol), N-H stretch (amine)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1620N-H bend (amine)
~1580, 1480Aromatic C=C stretch
~1250C-O stretch (furan)
~1050C-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
[M]+Molecular ion peak
[M-H₂O]+Loss of water
[M-CH₂OH]+Loss of hydroxymethyl group

Experimental Protocols

While a specific protocol for this compound is not documented, a general synthetic strategy can be proposed based on established methodologies for related compounds. A plausible route involves the synthesis of a 4-nitrobenzofuran-2-carboxylic acid intermediate, followed by reduction of both the nitro group and the carboxylic acid.

Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step can be achieved through the Perkin rearrangement of a corresponding 3-halocoumarin. The reaction is typically carried out in the presence of a base like sodium hydroxide in an alcoholic solvent. Microwave-assisted conditions have been shown to significantly reduce reaction times.

Reduction of 4-Nitrobenzofuran-2-carboxylic acid to this compound

A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) would be required to concurrently reduce the carboxylic acid to a primary alcohol and the nitro group to an amine. The reaction is typically performed at low temperatures and requires careful quenching.

General Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or similar instrument to confirm the elemental composition.

Workflow and Logical Relationships

The synthesis and characterization of a novel benzofuran derivative like this compound follows a structured workflow. This process begins with the synthesis of a suitable precursor, followed by one or more synthetic transformations to yield the target molecule. Purification and subsequent spectroscopic analysis are crucial steps to confirm the structure and purity of the final compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Precursor 4-Nitro-substituted Salicylaldehyde Cyclization Cyclization to Benzofuran-2-carboxylate Precursor->Cyclization e.g., Reaction with a haloacetate Reduction Concurrent Reduction of Nitro and Ester Groups Cyclization->Reduction e.g., LiAlH₄ Target This compound Reduction->Target Purification Purification (e.g., Column Chromatography) Target->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Synthetic and analytical workflow for a benzofuran derivative.

The Therapeutic Potential of Aminobenzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group to this scaffold gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential in several key areas of drug discovery, including neurodegenerative diseases and oncology. This technical guide provides an in-depth exploration of the therapeutic promise of aminobenzofurans, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for Aminobenzofuran Scaffolds

The biological activity of aminobenzofuran derivatives is intrinsically linked to their substitution patterns. Consequently, the development of efficient and versatile synthetic methodologies is crucial for accessing structurally diverse libraries of these compounds for drug discovery campaigns. Several strategies have been successfully employed for the synthesis of both 2-aminobenzofuran and 3-aminobenzofuran cores.

A general workflow for the synthesis of aminobenzofuran derivatives often involves the initial construction of the benzofuran ring system followed by the introduction or modification of the amino functionality.

Synthetic_Workflow Start Starting Materials (e.g., Substituted Phenols, Nitriles, Alkynes) Step1 Benzofuran Ring Formation Start->Step1 Step2 Introduction/Modification of Amino Group Step1->Step2 Final Aminobenzofuran Derivatives Step2->Final Abeta_Aggregation_Inhibition Abeta Aβ Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Oligomers Inhibition Cancer_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_ERK Ras-Raf-MEK-ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Akt Inhibition Aminobenzofuran->ERK Inhibition

Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Aminobenzofuran derivatives represent a significant class of heterocyclic compounds that are pivotal in medicinal chemistry and drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, have spurred extensive research into their synthesis and biological evaluation.[1] At the heart of understanding their structure-activity relationships (SAR) lies the application of quantum chemical calculations. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to elucidate the electronic and structural properties of these molecules, offering a predictive framework for their biological potential.

This guide will detail the common computational protocols, present key quantitative data derived from these calculations, and illustrate the typical workflows employed by researchers in the field. The focus is on Density Functional Theory (DFT), a widely adopted method that offers a favorable balance between accuracy and computational cost for molecules of this size.[2]

Methodologies and Protocols

The investigation of aminobenzofuran derivatives through computational chemistry involves a multi-step process, starting from the molecular structure and culminating in the prediction of various physicochemical and biological properties.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are the cornerstone for studying the electronic structure of aminobenzofuran derivatives. The protocol generally involves geometry optimization, frequency analysis, and the calculation of electronic properties.

1. Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state on the potential energy surface. This is achieved through geometry optimization.

  • Software: Gaussian 09 or Gaussian 16 are the most commonly used software packages.[3][4]

  • Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.[1][2]

  • Basis Set: The Pople-style basis set, particularly 6-311++G(d,p), is frequently employed. This set provides a good description of electron distribution by including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to handle non-spherical electron density distributions.[1][5]

  • Procedure: The calculation is performed without symmetry constraints to ensure an unbiased search for the true energy minimum. The optimization process is considered complete when the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.[4]

2. Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of IR Spectra: The calculated frequencies can be compared with experimental FT-IR spectra to validate the computational model. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values due to the harmonic approximation.[6]

3. Electronic Property Calculation: Once a stable geometry is confirmed, a host of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions with biological targets like enzymes or receptors.[4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the molecule's stability.[1]

Experimental Protocols for Validation

Computational results are most powerful when validated by experimental data. For aminobenzofuran derivatives, this typically involves synthesis followed by spectroscopic characterization.

1. Synthesis: Aminobenzofuran derivatives are synthesized through various organic chemistry routes. A common approach is the multi-step reaction starting from commercially available precursors, often involving cyclization reactions to form the core benzofuran ring.[3]

2. Spectroscopic Characterization:

  • FT-IR Spectroscopy: Experimental FT-IR spectra are recorded (e.g., using KBr pellets) and compared with the scaled theoretical vibrational frequencies calculated via DFT. This comparison helps to confirm the functional groups present and validates the accuracy of the computed molecular structure.[6][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the synthesized compound.[3]

  • UV-Vis Spectroscopy: The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be compared with experimental UV-Vis absorption spectra to validate the calculated electronic structure.[9][10]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive experimental geometry (bond lengths, bond angles). These values serve as a gold standard for benchmarking the accuracy of the DFT-optimized geometry.[4]

Data Presentation

Quantitative data from quantum chemical calculations provide a basis for comparing different aminobenzofuran derivatives and predicting their properties.

Table 1: Optimized Geometrical Parameters

Comparison of calculated and experimental bond lengths and angles for a representative aminobenzofuran derivative. The close agreement validates the chosen level of theory.

ParameterBondDFT/B3LYP (Å)Experimental (X-ray) (Å)
Bond LengthC7-C141.4661.457
C14-O151.2211.252
C14-O161.3581.278

Data adapted from a study on 1-benzofuran-2-carboxylic acid, a related structure. The variation in experimental values for C14-O15 and C14-O16 is due to intermolecular hydrogen bonding in the crystal structure.[4]

Table 2: Theoretical vs. Experimental Vibrational Frequencies

A comparison of key vibrational modes for an aminobenzofuran derivative, demonstrating the predictive power of DFT for spectroscopic analysis.

AssignmentFunctional GroupCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
N-H StretchAmine34503460
C=O StretchCarbonyl17151720
C=C StretchAromatic Ring16201625
C-O-C StretchFuran Ring12551260

Note: Calculated frequencies are typically scaled to correct for anharmonicity. The values presented are hypothetical but representative of typical agreement found in the literature.[6][8]

Table 3: Calculated Electronic Properties

Frontier molecular orbital energies are critical for assessing the electronic behavior and reactivity of the derivatives.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aminobenzofuran Core-5.731-1.7493.982
Derivative A (Electron-donating group)-5.610-1.7003.910
Derivative B (Electron-withdrawing group)-5.950-2.1003.850

Data is representative and adapted from studies on benzofuran derivatives.[9] A smaller energy gap generally implies higher reactivity.

Visualization of Workflows and Concepts

Graphviz diagrams are used to visually represent the logical flow of the computational and experimental processes.

G cluster_comp Computational Workflow cluster_exp Experimental Validation mol 1. Propose Aminobenzofuran Derivative Structure opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol->opt freq 3. Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify props 4. Calculate Electronic Properties (HOMO, LUMO, MEP) verify->props Success dock 5. Molecular Docking (Predict Binding Affinity) props->dock spec B. Spectroscopic Characterization (FT-IR, NMR, X-ray) props->spec Compare Calculated vs. Experimental Spectra bio C. Biological Assays dock->bio Correlate Predicted Affinity with Measured Activity synth A. Synthesis of Target Compound synth->spec spec->bio

Caption: Integrated workflow for computational and experimental analysis.

G center Aminobenzofuran Derivative homo HOMO Energy (Electron Donor) center->homo lumo LUMO Energy (Electron Acceptor) center->lumo gap HOMO-LUMO Gap (Reactivity Index) center->gap mep MEP Surface (Interaction Sites) center->mep

Caption: Key electronic properties derived from DFT calculations.

Conclusion

Quantum chemical calculations, particularly DFT, are an indispensable tool in the modern drug discovery pipeline for aminobenzofuran derivatives. They provide fundamental insights into molecular structure, stability, and electronic properties that are difficult to obtain through experimental means alone. By integrating computational predictions with experimental validation, researchers can establish robust structure-activity relationships, rationalize biological findings, and intelligently design novel candidates with enhanced potency and specificity. The methodologies and data presented in this guide serve as a foundational reference for scientists and researchers aiming to leverage computational chemistry in the development of next-generation aminobenzofuran-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (4-Aminobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a substituted benzofuran-2-carboxylic acid, followed by reduction of the carboxylic acid and a nitro group precursor.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence starting from 2-hydroxy-6-nitrobenzaldehyde. The overall strategy involves:

  • Cyclization: Perkin condensation of 2-hydroxy-6-nitrobenzaldehyde with diethyl bromomalonate to form ethyl 4-nitrobenzofuran-2-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to yield 4-nitrobenzofuran-2-carboxylic acid.

  • Concurrent Reduction: Simultaneous reduction of the nitro group and the carboxylic acid using a strong reducing agent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Nitrobenzofuran-2-carboxylate

This step involves the formation of the benzofuran ring system through a Perkin-like condensation.

Materials:

  • 2-Hydroxy-6-nitrobenzaldehyde

  • Diethyl bromomalonate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-6-nitrobenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add diethyl bromomalonate (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 4-nitrobenzofuran-2-carboxylate.

Step 2: Synthesis of 4-Nitrobenzofuran-2-carboxylic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-nitrobenzofuran-2-carboxylate

  • Ethanol

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Distilled water

Procedure:

  • Dissolve ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent) in ethanol.

  • Add 1 M NaOH solution (2 equivalents) and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with distilled water and cool in an ice bath.

  • Acidify the aqueous solution by the dropwise addition of 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to obtain 4-nitrobenzofuran-2-carboxylic acid.

Step 3: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group and the carboxylic acid.

Materials:

  • 4-Nitrobenzofuran-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (4-5 equivalents) in anhydrous THF at 0 °C, add a solution of 4-nitrobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench cautiously by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour, then filter the aluminum salts through a pad of Celite.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Data Presentation

StepCompound NameStarting MaterialReagentsSolventTypical YieldPurity
1Ethyl 4-Nitrobenzofuran-2-carboxylate2-Hydroxy-6-nitrobenzaldehydeDiethyl bromomalonate, K₂CO₃Acetone70-80%>95%
24-Nitrobenzofuran-2-carboxylic acidEthyl 4-Nitrobenzofuran-2-carboxylateNaOH, HClEthanol/Water85-95%>98%
3This compound4-Nitrobenzofuran-2-carboxylic acidLiAlH₄THF60-70%>98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Reduction A 2-Hydroxy-6-nitrobenzaldehyde B Ethyl 4-Nitrobenzofuran-2-carboxylate A->B Diethyl bromomalonate, K2CO3, Acetone C 4-Nitrobenzofuran-2-carboxylic acid B->C NaOH, H2O/EtOH D This compound C->D 1. LiAlH4, THF 2. H2O workup Logical_Relationship Start Starting Material: 2-Hydroxy-6-nitrobenzaldehyde Intermediate1 Intermediate 1: Ethyl 4-Nitrobenzofuran-2-carboxylate Start->Intermediate1 Cyclization Intermediate2 Intermediate 2: 4-Nitrobenzofuran-2-carboxylic acid Intermediate1->Intermediate2 Hydrolysis FinalProduct Final Product: This compound Intermediate2->FinalProduct Reduction

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of novel benzofuran derivatives. The following sections detail the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity of these compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of new and effective antimicrobial agents. This document outlines standardized protocols to evaluate the efficacy of benzofuran derivatives against various bacterial and fungal pathogens.

Data Presentation: Antimicrobial Activity of Selected Benzofuran Derivatives

The following tables summarize the reported antimicrobial activities of various benzofuran derivatives against selected microbial strains. This data is provided for comparative purposes and to highlight the potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Bacteria

Compound TypeBacterial StrainMIC (µg/mL)Reference
Benzofuran-Ketoxime DerivativeStaphylococcus aureus0.039[1]
Hydroxylated Benzofuran DerivativeS. aureus, E. coli, B. subtilis, P. aeruginosa0.78 - 6.25[1]
Benzofuran-Pyrazole HybridE. coli (DNA Gyrase B Inhibition IC50)9.80 (µM)[3][4]
Benzofuran-Triazine HybridE. coli, B. subtilis, S. aureus, S. enteritidis32 - 125[5]
Aza-benzofuran CompoundSalmonella typhimurium, S. aureus-[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzofuran Derivatives against Fungi

Compound TypeFungal StrainMIC (µg/mL)Reference
Benzofuran-5-ol DerivativeVarious fungal species1.6 - 12.5[1]
Benzofuran-Ketoxime DerivativeCandida albicans0.625 - 2.5[1]
Thiazolo Benzimidazole containing BenzofuranAspergillus flavus, C. albicans12.60 - 12.65[7]
Thiazolo Benzimidazole containing BenzofuranMicrospora griseus, Aspergillus terreus6.30 - 6.40[7]
Hydroxylated Benzofuran DerivativeC. albicans100

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are designed to be followed in a standard microbiology laboratory.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a benzofuran derivative that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial/fungal inoculum

  • Benzofuran derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture (18-24 hours old) in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the benzofuran derivative stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A well containing broth and the microbial inoculum without any test compound.

    • Negative Control: A well containing only broth to check for sterility.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve the benzofuran derivative.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of the benzofuran derivative that kills 99.9% of the initial microbial inoculum.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders

  • Microtiter plate from the MIC assay

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto the surface of an agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MBC is the lowest concentration of the benzofuran derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Benzofuran derivative solution

  • Positive and negative controls

Procedure:

  • Inoculation: Aseptically swab the entire surface of the agar plate with a standardized microbial inoculum (0.5 McFarland standard).

  • Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution at a known concentration into each well.

  • Controls: Use a positive control antibiotic and a negative control (solvent) in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-Biofilm Activity Assay

This protocol assesses the ability of benzofuran derivatives to inhibit biofilm formation or eradicate existing biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • Bacterial inoculum

  • Benzofuran derivative solution

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Follow the steps for the broth microdilution assay, using sub-MIC concentrations of the benzofuran derivatives.

  • After incubation, discard the planktonic cells by gently inverting and tapping the plate.

  • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Air-dry the plate.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Destaining: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain from the adherent biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control (no compound) indicates inhibition of biofilm formation.

Visualizations: Workflows and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflows and potential mechanisms of antimicrobial action of benzofuran derivatives.

experimental_workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Characterization start Benzofuran Derivative Library agar_well Agar Well Diffusion Assay start->agar_well Initial qualitative screening mic Broth Microdilution Assay (MIC) agar_well->mic Active compounds mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Determine bactericidal effect biofilm Anti-Biofilm Assay mic->biofilm Test at sub-MIC concentrations mechanism Mechanism of Action Studies mbc->mechanism mechanism_of_action cluster_dna DNA Replication & Integrity cluster_cell_wall Cell Wall & Membrane cluster_protein_mod Protein Modification (Fungi) cluster_qs Bacterial Communication compound Benzofuran Derivative dna_gyrase DNA Gyrase B compound->dna_gyrase Inhibition cell_wall_synth Peptidoglycan Synthesis (e.g., via GlcN-6-P synthase) compound->cell_wall_synth Inhibition membrane Membrane Disruption compound->membrane Direct Interaction nmt N-myristoyltransferase compound->nmt Inhibition qs Quorum Sensing Signal Receptor compound->qs Antagonism dna_rep DNA Replication Inhibition dna_gyrase->dna_rep protein_func Impaired Protein Function nmt->protein_func virulence Reduced Virulence & Biofilm Formation qs->virulence

References

Application Notes and Protocols for (4-Aminobenzofuran-2-yl)methanol in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available research specifically detailing the application of (4-Aminobenzofuran-2-yl)methanol in Alzheimer's disease (AD) models. The following application notes and protocols are based on the activities of structurally related benzofuran and aminobenzofuran derivatives that have shown potential as therapeutic agents for AD. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals interested in evaluating similar compounds.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] A key therapeutic strategy involves the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) to enhance cholinergic neurotransmission.[2] Additionally, compounds that can inhibit the aggregation of Aβ peptides are of significant interest.[3]

Benzofuran and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[4] Several aminobenzofuran derivatives have been investigated as multifunctional agents for Alzheimer's disease, targeting both cholinesterases and Aβ aggregation.[5][6] This document provides a summary of the potential applications and evaluation methods for compounds within this chemical class, using data from published studies on related molecules as a reference.

Data Presentation: Efficacy of Representative Benzofuran Derivatives

The following tables summarize the in vitro efficacy of various benzofuran derivatives from published literature. This data can serve as a benchmark for evaluating the potential of novel compounds like this compound.

Table 1: Cholinesterase Inhibitory Activity of Representative Benzofuran Derivatives

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference CompoundReference IC50 (µM)Source
Compound 5f (a 3-aminobenzofuran derivative) AChE--Donepezil-[5][6]
Cathafuran C (a 2-arylbenzofuran derivative) BChE2.51.7Galantamine35.3[7][8]
Compound 14 (a 2-arylbenzofuran derivative) BChE-1.7--[7]
Benzofuran-2-carboxamide derivative 6h BChE0.054 - 2.7---[9]
Benzofuran-2-carboxamide derivative 6k BChE0.054 - 2.7---[9]
Amino ester 5 (a benzofuran derivative) AChE-36.53--[10]
Compound 20 (a 2-arylbenzofuran derivative) AChE0.086 ± 0.01-Donepezil0.085[2]

Table 2: Amyloid-β Aggregation Inhibition by Representative Benzofuran Derivatives

Compound IDAssay TypeConcentration (µM)Inhibition (%)Reference CompoundReference Inhibition (%)Source
Compound 5f (a 3-aminobenzofuran derivative) Self-induced Aβ1–42 aggregation1029.8Donepezil14.9[6]
Compound 5h (a 3-aminobenzofuran derivative) Self-induced Aβ1–42 aggregation1038.8Donepezil14.9[6]
Benzofuran-2-carboxamide derivative 6h Self-induced Aβ aggregation10033.1--[9]
Benzofuran-2-carboxamide derivative 6k Self-induced Aβ aggregation10046.4--[9]
Compound 4b (an N-phenylbenzofuran-2-carboxamide) Aβ42 aggregation-54--[11]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound or related compounds in Alzheimer's disease models.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from studies on 3-aminobenzofuran derivatives.[5]

Objective: To determine the in vitro inhibitory activity of the test compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound solution (in a suitable solvent, e.g., DMSO)

  • Donepezil (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BChE solution.

  • Incubate the mixture for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is based on the evaluation of 3-aminobenzofuran derivatives.[6]

Objective: To assess the ability of the test compound to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT) solution

  • Test compound solution (in a suitable solvent, e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, followed by evaporation and resuspension in phosphate buffer to the desired concentration.

  • In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.

  • Incubate the plate at 37°C for 48 hours with gentle agitation to induce aggregation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation relative to a control sample without the inhibitor.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse release Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE AChE ACh_synapse->AChE hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR binding Signal Signal Transduction AChR->Signal Inhibitor This compound (or related derivative) Inhibitor->AChE inhibition

Caption: Role of a cholinesterase inhibitor in the cholinergic synapse.

Experimental Workflow: Screening of a Novel Benzofuran Derivative

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (if promising in vitro) Synthesis Synthesis & Purification of This compound Cholinesterase_Assay Cholinesterase Inhibition (AChE & BChE) Synthesis->Cholinesterase_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Synthesis->Abeta_Assay Toxicity_Assay In Vitro Neurotoxicity (e.g., MTT assay) Cholinesterase_Assay->Toxicity_Assay Select lead compounds Abeta_Assay->Toxicity_Assay Animal_Model AD Transgenic Animal Model Toxicity_Assay->Animal_Model Promising candidates Behavioral_Tests Cognitive & Behavioral Assessments Animal_Model->Behavioral_Tests Histopathology Brain Histopathology (Plaque Load) Animal_Model->Histopathology

Caption: Workflow for evaluating a novel benzofuran derivative for AD.

References

(4-Aminobenzofuran-2-yl)methanol: A Versatile Scaffolding for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(4-Aminobenzofuran-2-yl)methanol is a bifunctional building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive amino group on the aromatic ring and a primary alcohol on the furan moiety, allows for selective and sequential modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for its derivatization, and data on the biological activities of analogous compounds.

The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including anti-tumor, anti-inflammatory, and anti-viral activities.[1][2] The presence of the 4-amino group provides a handle for the introduction of various substituents to modulate the electronic and steric properties of the molecule, which can significantly influence its biological target interactions. Concurrently, the 2-hydroxymethyl group can be transformed into a variety of other functional groups, enabling the construction of more elaborate structures and the exploration of diverse chemical space.

Application Notes

The strategic functionalization of this compound can lead to the development of novel compounds with tailored properties. The amino group can be readily acylated, sulfonylated, or used in coupling reactions to introduce a wide array of side chains. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the introduction of specific amide or sulfonamide moieties can enhance binding affinity to target proteins or improve metabolic stability.

The hydroxymethyl group at the 2-position offers another avenue for diversification. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Alternatively, it can be converted to a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. This versatility allows for the assembly of complex heterocyclic systems and the linkage to other molecular fragments, a key strategy in fragment-based drug discovery.

Data Presentation

Table 1: Representative Yields for N-Functionalization of 4-Aminobenzofuran Analogs

EntryElectrophileReaction TypeSolventBaseYield (%)
1Acetyl ChlorideAcylationDichloromethaneTriethylamine85-95
2Benzoyl ChlorideAcylationTetrahydrofuranPyridine80-90
3Methanesulfonyl ChlorideSulfonylationDichloromethaneTriethylamine75-85
4p-Toluenesulfonyl ChlorideSulfonylationPyridine-70-80

Table 2: Representative Yields for Functionalization of 2-Hydroxymethylbenzofuran Analogs

EntryReagent(s)TransformationSolventYield (%)
1Pyridinium chlorochromate (PCC)Oxidation to AldehydeDichloromethane80-90
2Jones Reagent (CrO₃/H₂SO₄)Oxidation to Carboxylic AcidAcetone70-80
3Thionyl Chloride (SOCl₂)ChlorinationDichloromethane85-95
4p-Toluenesulfonyl ChlorideTosylationPyridine90-98

Table 3: Biological Activity of Structurally Related Benzofuran Derivatives

Compound ClassTargetActivity (IC₅₀/EC₅₀)Reference
Benzofuran-2-carboxamidesTubulin Polymerization Inhibitors10-100 nM[3]
3-Aminobenzofuran derivativesAcetylcholinesterase Inhibitors0.1-10 µM[4]
Benzofuran-2-yl methanonesAnticancer (Human Ovarian Cancer)11-12 µM[5]

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations of this compound. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: N-Acylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

  • Electrophile Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of the 2-Hydroxymethyl Group to a 2-Formyl Group
  • Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension. Note: The amino group may need to be protected prior to oxidation to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships for the utilization of this compound as a versatile building block.

G A This compound B N-Acylated Derivatives A->B Acylation C N-Sulfonylated Derivatives A->C Sulfonylation D Diazonium Salts A->D Diazotization E Halogenated Benzofurans D->E Sandmeyer Reaction F Biaryl Compounds D->F Suzuki/Stille Coupling G Heterocyclic Systems D->G Cyclization Reactions

Caption: Derivatization pathways of the 4-amino group.

G A This compound B 4-Aminobenzofuran-2-carbaldehyde A->B Mild Oxidation (e.g., PCC) C 4-Aminobenzofuran-2-carboxylic Acid A->C Strong Oxidation (e.g., Jones) D (4-Amino-2-benzofuranyl)methyl Halide/Tosylate A->D Halogenation/Tosylation E Wittig/Horner-Wadsworth-Emmons Products B->E Olefinations F Amides/Esters C->F Coupling Reactions G Nucleophilic Substitution Products D->G SN2 Reactions

Caption: Functional group transformations of the 2-hydroxymethyl group.

G cluster_0 Experimental Workflow A Starting Material: This compound B Reaction Setup (Solvent, Reagents, Conditions) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up and Extraction C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Biological Evaluation F->G

Caption: General experimental workflow for synthesis and evaluation.

References

Synthetic Strategies for Functionalized 4-Aminobenzofurans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized 4-aminobenzofurans represents a critical step in the discovery of novel therapeutics. This heterocyclic scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting potential in areas such as oncology and neurodegenerative diseases.[1][2] This document provides detailed application notes and experimental protocols for two robust synthetic routes to functionalized 4-aminobenzofurans: the reduction of 4-nitrobenzofurans and the palladium-catalyzed Buchwald-Hartwig amination of 4-halobenzofurans.

Introduction

The benzofuran nucleus is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[3] The introduction of an amino group at the 4-position of the benzofuran ring system can significantly influence the molecule's pharmacological properties, making 4-aminobenzofuran derivatives attractive targets for drug discovery programs.[1][2] Their synthesis, however, requires strategic planning to ensure efficient and regioselective functionalization. This guide outlines two of the most effective and versatile methods for preparing these valuable compounds, providing detailed protocols and comparative data to aid researchers in their synthetic endeavors.

Synthetic Route 1: Reduction of 4-Nitrobenzofurans

A common and reliable method for the synthesis of 4-aminobenzofurans is the reduction of the corresponding 4-nitrobenzofuran precursors. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used and scalable approach.

Experimental Workflow: Reduction of 4-Nitrobenzofurans

Start 4-Nitrobenzofuran Derivative Hydrogenation Catalytic Hydrogenation (H2 gas) Start->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Solvent->Hydrogenation Workup Reaction Work-up (Filtration, Concentration) Hydrogenation->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Functionalized 4-Aminobenzofuran Purification->Product

Caption: Workflow for the synthesis of 4-aminobenzofurans via catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 4-Nitrobenzofuran

This protocol describes the general procedure for the reduction of a 4-nitrobenzofuran derivative to the corresponding 4-aminobenzofuran using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 4-Nitrobenzofuran derivative

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 4-nitrobenzofuran derivative in a minimal amount of ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the vessel and purge the system with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-aminobenzofuran.

  • Purify the product by crystallization or column chromatography on silica gel.

Starting MaterialProductCatalystSolventH₂ PressureTemperatureTimeYield
4-NitrobenzofuranBenzofuran-4-amine10% Pd/CEthanol1 atmRoom Temp.12 hHigh
2-Methyl-4-nitrobenzofuran2-Methylbenzofuran-4-amine10% Pd/CEthyl Acetate3 atmRoom Temp.8 h>90%
5-Chloro-4-nitrobenzofuran5-Chlorobenzofuran-4-amine10% Pd/CEthanol2 atmRoom Temp.10 h~85%

Synthetic Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction allows for the synthesis of 4-aminobenzofurans from readily available 4-halobenzofuran precursors.[1]

Experimental Workflow: Buchwald-Hartwig Amination

ArylHalide 4-Halobenzofuran (X = Br, I) Coupling Buchwald-Hartwig Cross-Coupling ArylHalide->Coupling Amine Amine (R-NH2) Amine->Coupling Catalyst Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Coupling Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Coupling Base Base (e.g., KOt-Bu, Cs2CO3) Base->Coupling Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Coupling Workup Reaction Work-up (Quenching, Extraction) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Functionalized 4-Aminobenzofuran Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination of 4-halobenzofurans.

Protocol: Buchwald-Hartwig Amination of 4-Bromobenzofuran

This protocol provides a general procedure for the palladium-catalyzed amination of a 4-bromobenzofuran derivative with an amine.

Materials:

  • 4-Bromobenzofuran derivative

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Potassium tert-butoxide (KOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromobenzofuran derivative, the amine, the palladium precatalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.4 equivalents relative to palladium), and the base (typically 1.2-2.0 equivalents relative to the 4-bromobenzofuran).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4-HalobenzofuranAminePd PrecatalystLigandBaseSolventTemperatureTimeYield
4-BromobenzofuranAnilinePd(OAc)₂XPhosKOt-BuToluene100 °C18 hGood to Excellent
4-IodobenzofuranMorpholinePd₂(dba)₃BINAPCs₂CO₃Dioxane90 °C24 hHigh
4-Bromo-2-methylbenzofuranBenzylaminePd(OAc)₂XPhosKOt-BuToluene110 °C16 h~75%

Applications in Drug Discovery

Functionalized 4-aminobenzofurans are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[2] For instance, certain derivatives have shown promise as inhibitors of enzymes implicated in cancer and other diseases.[6] The amino group at the 4-position provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[7][8] This enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates. The synthetic routes detailed in this document provide a solid foundation for the exploration of this important chemical space.

References

Application Notes and Protocols for Cholinesterase Inhibition Assay Using (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholinesterase inhibitors are critical in the management of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission.[1][2] These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing neuronal communication.[2][3] Benzofuran derivatives have emerged as a promising class of compounds with potential cholinesterase inhibitory activity, making them attractive candidates for the development of new therapeutics for neurodegenerative diseases.[4][5] This document provides detailed application notes and experimental protocols for the evaluation of a specific benzofuran derivative, (4-Aminobenzofuran-2-yl)methanol, as a cholinesterase inhibitor.

The protocols outlined below are based on the widely accepted Ellman's method, a rapid, sensitive, and reliable colorimetric assay for measuring acetylcholinesterase (AChE) activity.[6][7] This method is suitable for the high-throughput screening of potential cholinesterase inhibitors.[7]

Data Presentation

The efficacy of this compound as a cholinesterase inhibitor would be quantified by determining its half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison with a standard inhibitor.

Table 1: Cholinesterase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)Data to be determined
This compoundButyrylcholinesterase (BChE)Data to be determined
Donepezil (Standard)Acetylcholinesterase (AChE)Reference value
Donepezil (Standard)Butyrylcholinesterase (BChE)Reference value

Note: The IC50 values for this compound are to be determined experimentally. Reference values for standard inhibitors like Donepezil should be obtained from literature or determined under the same experimental conditions for accurate comparison.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, C3389)

  • Butyrylcholinesterase (BChE) from human serum (e.g., Sigma-Aldrich, C0663)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Standard Inhibitor)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • Butyrylthiocholine iodide (BTCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0 using a pH meter.

  • Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be optimized for the assay (e.g., 0.05-0.1 U/mL).

  • Substrate Solutions (ATCI and BTCI): Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Standard Inhibitor Stock Solution: Prepare a stock solution of Donepezil or another standard inhibitor in DMSO (e.g., 1 mM).

  • Working Solutions: Prepare serial dilutions of the test compound and standard inhibitor in phosphate buffer to achieve a range of final concentrations for the assay.

Cholinesterase Inhibition Assay Protocol (Ellman's Method)

This protocol is adapted for a 96-well plate format.[8]

  • Assay Plate Setup:

    • Blank: 180 µL Phosphate Buffer + 20 µL Substrate Solution

    • Control (100% Activity): 160 µL Phosphate Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution

    • Test Compound: 140 µL Phosphate Buffer + 20 µL Test Compound (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution

    • Standard Inhibitor: 140 µL Phosphate Buffer + 20 µL Standard Inhibitor (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution

  • Procedure:

    • Add 140 µL of phosphate buffer to the appropriate wells of a 96-well plate.

    • Add 20 µL of the various concentrations of the test compound or standard inhibitor to their respective wells. For the control well, add 20 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of the AChE or BChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • After incubation, add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound and standard inhibitor using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control (100% activity).

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Cholinesterase Action and Inhibition

Cholinesterase_Pathway cluster_synapse Synaptic Cleft cluster_inhibitor Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Cholinesterase action and inhibition pathway.

Experimental Workflow for Cholinesterase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, DTNB, Test Compound B Add Buffer, Test Compound, DTNB, and Enzyme A->B C Incubate at 37°C for 15 minutes B->C D Add Substrate (ATCI or BTCI) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Rate of Reaction (ΔAbs/min) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] and Determine IC50 G->H

Caption: Workflow for the cholinesterase inhibition assay.

References

Application Notes and Protocols for Developing Aminobenzofuran Derivatives for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminobenzofuran derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2] Their unique structural features allow for the design of molecules with high affinity and selectivity for specific biological targets, a cornerstone of targeted drug delivery.[3] These compounds have demonstrated significant potential as anticancer and neuroprotective agents.[4][5] The development of aminobenzofuran derivatives as targeted therapeutic agents aims to enhance efficacy while minimizing off-target side effects.[3]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of aminobenzofuran derivatives for targeted drug delivery applications.

Synthesis of Aminobenzofuran Derivatives

The synthesis of 3-aminobenzofuran derivatives can be achieved through a multi-step reaction process. A common pathway involves the reaction of 2-hydroxybenzonitrile with a suitable pyridine derivative, followed by cyclization and subsequent functionalization.[6][7]

Protocol 1: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl) pyridinium bromides[6]
  • Step 1: Preparation of 2-((pyridine-4-yl) methoxy) benzonitrile.

    • To a solution of 2-hydroxybenzonitrile (10 mmol) in DMF (10 ml), add K₂CO₃ (20 mmol) and 4-(Bromomethyl) pyridine (10 mmol).

    • Stir the mixture at 80°C for 8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

  • Step 2: Preparation of 2-(pyridine-4-yl) 3-aminobenzofuran derivative.

    • To a solution of the product from Step 1 (3 mmol) in DMF (5 ml), add potassium tert-butoxide (5 mmol).

    • Stir the mixture at 80°C for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product.

    • Dry and concentrate the organic layer to yield the aminobenzofuran intermediate.

  • Step 3: Preparation of N-benzyl-4-(3-aminobenzofuran-2-yl) pyridinium bromides.

    • Dissolve the aminobenzofuran intermediate from Step 2 in a suitable solvent.

    • Add the desired benzyl bromide derivative.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product can be isolated by filtration or by removal of the solvent, followed by purification.

In Vitro Evaluation of Aminobenzofuran Derivatives

The in vitro evaluation of newly synthesized aminobenzofuran derivatives is crucial to determine their biological activity and potential as therapeutic agents. Key assays include cytotoxicity assays against cancer cell lines and enzyme inhibition assays.

Protocol 2: MTT Assay for Cytotoxicity[4][8]

This protocol is used to assess the cytotoxic effects of aminobenzofuran derivatives on cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well.[4][8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the aminobenzofuran derivative in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Cytotoxicity of Aminobenzofuran Derivatives
CompoundCell LineIC₅₀ (µM)Reference
28g MDA-MB-2313.01[4]
HCT-1165.20[4]
HT-299.13[4]
12 SiHa1.10[4]
HeLa1.06[4]
32a HePG2, HeLa, MCF-7, PC34.0 - 16.72[4]
39 PC-333[4]
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)[6][7]

This assay is used to evaluate the potential of aminobenzofuran derivatives for the treatment of Alzheimer's disease by measuring their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][7]

  • Reagent Preparation:

    • Prepare solutions of AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC₅₀ value for each compound.

Quantitative Data: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives[6][7]
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a 0.81-
5f 0.64-
5e > 81.06-

Mechanism of Action Studies

Understanding the mechanism by which aminobenzofuran derivatives exert their therapeutic effects is crucial for their development as targeted agents. This involves investigating their impact on specific cellular signaling pathways.

Targeted Signaling Pathway: mTOR in Cancer

Several benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer.[9][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

Below is a diagram illustrating the mTOR signaling pathway and the potential point of intervention for aminobenzofuran derivatives.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->mTORC1 inhibits

Caption: mTOR signaling pathway inhibition by aminobenzofuran derivatives.

Experimental Workflow for Targeted Drug Delivery Evaluation

The successful development of a targeted drug delivery system involves a series of in vitro and in vivo evaluations to confirm its efficacy and safety.[12][13]

The following diagram outlines a general experimental workflow for evaluating an aminobenzofuran derivative formulated for targeted delivery.

Drug_Delivery_Workflow Start Start: Synthesized Aminobenzofuran Derivative Formulation Formulation into Targeted Delivery System (e.g., Nanoparticles) Start->Formulation In_Vitro_Char In Vitro Characterization (Size, Drug Load, Release) Formulation->In_Vitro_Char Cell_Uptake Cellular Uptake Studies (Target vs. Non-target cells) In_Vitro_Char->Cell_Uptake In_Vitro_Efficacy In Vitro Efficacy (Cytotoxicity, Apoptosis) Cell_Uptake->In_Vitro_Efficacy In_Vivo_Model Animal Model of Disease (e.g., Xenograft model) In_Vitro_Efficacy->In_Vivo_Model Biodistribution Biodistribution & Pharmacokinetics In_Vivo_Model->Biodistribution In_Vivo_Efficacy In Vivo Efficacy (Tumor growth inhibition) In_Vivo_Model->In_Vivo_Efficacy Toxicity Toxicity Studies Biodistribution->Toxicity In_Vivo_Efficacy->Toxicity End End: Preclinical Candidate Toxicity->End

Caption: Workflow for preclinical evaluation of targeted drug delivery systems.

Protocol 4: Cellular Uptake Study using Fluorescence Microscopy

This protocol helps visualize the uptake of a fluorescently labeled aminobenzofuran derivative or its carrier system into target and non-target cells.

  • Labeling:

    • If the aminobenzofuran derivative is not intrinsically fluorescent, label it or the delivery vehicle with a fluorescent dye (e.g., FITC, Rhodamine).

  • Cell Culture and Treatment:

    • Culture target cells (e.g., cancer cells overexpressing a specific receptor) and non-target cells in chamber slides.

    • Treat the cells with the fluorescently labeled formulation for various time points.

  • Cell Staining and Fixation:

    • After incubation, wash the cells with PBS to remove the excess fluorescent formulation.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

  • Imaging:

    • Mount the slides with a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope. The localization of the green (FITC) or red (Rhodamine) fluorescence inside the cells relative to the blue nuclei (DAPI) indicates cellular uptake.

Conclusion

Aminobenzofuran derivatives hold significant promise for the development of targeted therapies. The protocols and data presented here provide a framework for the synthesis, in vitro evaluation, and mechanistic studies of these compounds. Further research should focus on the formulation of these potent molecules into advanced drug delivery systems to enhance their targeting capabilities and clinical potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Aminobenzofuran-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (4-Aminobenzofuran-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthesis yield.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step approach:

  • Step 1: Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate. This intermediate is typically synthesized from commercially available starting materials.

  • Step 2: Reduction of Ethyl 4-nitrobenzofuran-2-carboxylate. This crucial step involves the simultaneous or sequential reduction of both the nitro group to an amine and the ester to a primary alcohol.

This guide will focus on troubleshooting and optimizing this synthetic pathway.

Experimental Workflow

Synthesis_Workflow Start Starting Materials Step1 Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate Start->Step1 Intermediate Ethyl 4-nitrobenzofuran-2-carboxylate Step1->Intermediate Step2 Reduction of Nitro and Ester Groups Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of Ethyl 4-nitrobenzofuran-2-carboxylate

Q1: What are common starting materials and reaction conditions for the synthesis of ethyl 4-nitrobenzofuran-2-carboxylate?

A1: A common route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base like sodium carbonate in a suitable solvent such as N-methyl pyrrolidine. This method generally provides good yields and purity.

Q2: I am getting a low yield in the synthesis of the nitro-ester intermediate. What are the possible causes and solutions?

A2: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction is monitored by TLC until the starting material is consumed. You may need to increase the reaction time or temperature.

  • Base strength: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the phenolic hydroxyl group effectively. Consider using a stronger base or increasing the equivalents of the current base.

  • Solvent purity: The solvent should be anhydrous, as water can interfere with the reaction.

  • Side reactions: Overheating can lead to decomposition or side product formation. Optimize the temperature to find a balance between reaction rate and selectivity.

Part 2: Reduction of Ethyl 4-nitrobenzofuran-2-carboxylate

This step is the most critical for optimizing the overall yield of this compound. The challenge lies in the simultaneous or sequential reduction of two different functional groups.

Q3: What are the recommended methods for the reduction of both the nitro and ester groups?

A3: There are two primary strategies:

  • One-pot Reduction with a Strong Reducing Agent: Using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce both the nitro group and the ester. This method is often preferred for its simplicity.[1]

  • Two-step Sequential Reduction: This involves first selectively reducing the nitro group, followed by the reduction of the ester.

    • Nitro Reduction: Catalytic hydrogenation (e.g., H₂ with Pd/C, Pt/C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl) can be used. A notable method for selective nitro reduction in the presence of an ester is the use of NaBH₄ with FeCl₂.[2]

    • Ester Reduction: After the nitro group is reduced and the intermediate is isolated, a strong reducing agent like LiAlH₄ can be used to reduce the ester to the alcohol.

Q4: I am observing low yields and multiple side products during the LiAlH₄ reduction. What could be the issue?

A4: LiAlH₄ is a very reactive and non-selective reducing agent, which can lead to challenges.

  • Reaction Temperature: The reaction is highly exothermic. It is crucial to maintain a low temperature (e.g., 0 °C to room temperature) during the addition of the substrate to the LiAlH₄ suspension to control the reaction rate and minimize side reactions.

  • Equivalents of LiAlH₄: An insufficient amount of LiAlH₄ will lead to incomplete reduction. Conversely, a large excess can sometimes promote side reactions. It is important to calculate the stoichiometric amount needed and use a moderate excess.

  • Work-up Procedure: The quenching of excess LiAlH₄ and the work-up are critical for isolating the product. A carefully controlled addition of water and then a base (e.g., NaOH solution) or an acid is necessary to decompose the aluminum salts into a filterable solid. Improper work-up can lead to the formation of emulsions and loss of product.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents.

Q5: During catalytic hydrogenation, the reaction is slow or incomplete. How can I troubleshoot this?

A5: Slow or incomplete catalytic hydrogenation can be due to several factors:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or deactivated. Use fresh, high-quality catalyst.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purifying the substrate and using high-purity solvents is recommended.

  • Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient. Increasing the hydrogen pressure using a Parr shaker or a similar apparatus can significantly improve the reaction rate.

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are commonly used and can enhance the reaction rate.

  • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.

Data on Reduction Methods

The following table summarizes different reduction strategies and their typical yields. Note that the optimal conditions can vary depending on the specific substrate and scale of the reaction.

Reduction MethodReagent(s)Functional Group(s) ReducedTypical Yield (%)Key Considerations
One-Pot Reduction LiAlH₄Nitro and Ester60-80Highly exothermic, requires anhydrous conditions and careful work-up.
Sequential Reduction: Step 1 (Nitro) H₂ / Pd/CNitro85-95Prone to catalyst poisoning; may require elevated pressure.
Sequential Reduction: Step 1 (Nitro) NaBH₄ / FeCl₂Nitro (selective)80-96[2]Good chemoselectivity for the nitro group over the ester.
Sequential Reduction: Step 2 (Ester) LiAlH₄Ester80-95Standard procedure for ester reduction; requires a separate reaction step after nitro reduction and isolation.

Experimental Protocols

Protocol 1: One-Pot Reduction of Ethyl 4-nitrobenzofuran-2-carboxylate with LiAlH₄
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (4-5 equivalents) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent) in anhydrous THF.

  • Add the solution of the nitro-ester dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser work-up).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group using NaBH₄-FeCl₂
  • To a stirred solution of Ethyl 4-nitrobenzofuran-2-carboxylate (1 equivalent) in a suitable solvent (e.g., a mixture of THF and methanol), add FeCl₂ (1-1.5 equivalents).

  • Cool the mixture in an ice bath and add NaBH₄ (2.5-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ethyl 4-aminobenzofuran-2-carboxylate can be purified or used directly in the next step.

Signaling Pathway and Logical Relationships

The choice of the reduction strategy depends on the desired outcome and experimental constraints. The following diagram illustrates the decision-making process.

Reduction_Strategy Start Need to reduce both nitro and ester groups OnePot One-Pot Synthesis (LiAlH₄) Start->OnePot Simplicity is key Sequential Sequential Reduction Start->Sequential Control over selectivity is important NitroReduction Selective Nitro Reduction (e.g., H₂/Pd/C or NaBH₄/FeCl₂) Sequential->NitroReduction EsterReduction Ester Reduction (LiAlH₄) NitroReduction->EsterReduction

Caption: Decision tree for the reduction strategy.

References

Improving the solubility of (4-Aminobenzofuran-2-yl)methanol for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminobenzofuran-2-yl)methanol. The focus is on improving its solubility for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, like many benzofuran derivatives, is expected to have low solubility in aqueous solutions. It is generally considered a lipophilic compound. For bioassays, it is common practice to dissolve it first in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro bioassays.[1] It is a powerful organic solvent that can dissolve a wide array of organic materials.[2]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at 1% or less.[1] Some sources recommend keeping it below 0.5% to avoid affecting the cells.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this, including the use of co-solvents, sonication, and pH adjustment.

Q5: At what temperature should I store the stock solution of this compound?

A5: Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your bioassays.

Problem: Compound precipitates out of solution upon dilution of the DMSO stock in aqueous buffer (e.g., PBS, cell culture medium).

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (<1%) start->check_dmso sonicate Use Sonication During and After Dilution check_dmso->sonicate If DMSO is low warm Gently Warm Solution (to 37°C) sonicate->warm If precipitation persists success Precipitation Resolved sonicate->success If resolved lower_conc Lower Stock Solution Concentration warm->lower_conc If precipitation persists warm->success If resolved cosolvent Add a Co-solvent (e.g., Ethanol, PEG400) lower_conc->cosolvent If precipitation persists lower_conc->success If resolved ph_adjust Adjust pH of Aqueous Buffer cosolvent->ph_adjust If precipitation persists cosolvent->success If resolved ph_adjust->success If resolved fail Consult Further/ Consider Formulation ph_adjust->fail If still persists

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is not exceeding 1%. Higher concentrations of the organic stock solvent can lead to "salting out" of your compound.

  • Employ Mechanical Agitation:

    • Vortexing: Vigorously vortex the solution during and after the addition of the DMSO stock to the aqueous buffer.

    • Sonication: Use a water bath sonicator for 5-10 minutes to aid in the dissolution of fine precipitates. This can help to break down small aggregates and increase the dispersion rate.

  • Gentle Warming: Briefly warm the solution to 37°C. For some compounds, a slight increase in temperature can significantly improve solubility. However, be cautious about the thermal stability of your compound.

  • Optimize Stock Solution Concentration: If precipitation is persistent, try preparing a less concentrated stock solution in DMSO. This will result in a lower initial concentration when diluted into the aqueous buffer, which may stay below the solubility limit.

  • Use of Co-solvents: Consider adding a small amount of a water-miscible co-solvent to your aqueous buffer. Common co-solvents include:

    • Ethanol

    • Polyethylene glycol 400 (PEG400)

    • Glycerol

    • It is crucial to test the tolerance of your specific cell line or assay to these co-solvents.

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the amino group in this compound, can be pH-dependent. Experimentally determine the optimal pH of your aqueous buffer for maximum solubility, while ensuring it remains compatible with your biological system.

Quantitative Solubility Data

SolventPredicted SolubilityNotes
WaterVery LowExpected to be poorly soluble in neutral aqueous solutions.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, precipitation is likely.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
EthanolModerateCan be used as a co-solvent to improve aqueous solubility.
MethanolModerateAnother potential co-solvent.
Cell Culture Media (e.g., DMEM, RPMI)LowSolubility will be limited; final concentration is critical.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in bioassays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the desired amount of this compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 163.17 g/mol , add 3.06 mL of DMSO to 5 mg of the compound).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Cell-Based Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Compound Dilution and Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well (e.g., 100 µL of DMSO).

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways

Benzofuran derivatives have been reported to modulate various signaling pathways. Below are diagrams of two such pathways, the NF-κB and MAPK pathways, which are often implicated in inflammation and cell proliferation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB_P degrades DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Benzofuran This compound Benzofuran->IKK_complex Inhibits?

Caption: Potential modulation of the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates TranscriptionFactor Transcription Factor (e.g., c-Myc, AP-1) ERK_nuc->TranscriptionFactor activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactor->GeneExpression Benzofuran This compound Benzofuran->Raf Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

(4-Aminobenzofuran-2-yl)methanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of (4-Aminobenzofuran-2-yl)methanol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary concerns are oxidation, photolytic degradation, and instability at non-neutral pH. The aminophenol and hydroxymethyl functionalities are particularly prone to oxidative processes, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use amber vials or containers wrapped in aluminum foil to protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the chemical structure, the most probable degradation pathways involve oxidation of the amino and methanol groups, and potential cleavage of the benzofuran ring under harsh conditions. The amino group can be oxidized to form nitroso or nitro derivatives, while the methanol group can be oxidized to an aldehyde and then a carboxylic acid.

Q4: Are there any known incompatible solvents or reagents?

A4: Strong oxidizing agents should be avoided as they will readily degrade the molecule. Protic solvents, especially under acidic or basic conditions, may facilitate degradation. Care should be taken when using solvents that are not peroxide-free, as residual peroxides can initiate oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of solid compound (e.g., turning brown) Oxidation of the aminophenol moiety.Store the compound under an inert atmosphere in a light-protected container at low temperatures.
Unexpected peaks in chromatography (HPLC, LC-MS) Degradation of the compound.Prepare fresh solutions before use. Use high-purity solvents and degas them. Analyze samples promptly after preparation.
Low assay or purity results over time Instability in the current storage or handling conditions.Re-evaluate storage conditions. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to air.
Inconsistent experimental results Variable degradation between experiments.Standardize sample preparation procedures. Ensure consistent light exposure and temperature during experiments.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1][2][3][4]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Also, expose the stock solution to 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

Quantitative Data Summary

The following table summarizes typical conditions for forced degradation studies as per ICH guidelines. The extent of degradation should ideally be in the range of 5-20% to ensure that the secondary degradation products are not formed in significant amounts.[2]

Stress Condition Reagent/Condition Typical Duration Expected Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 hoursFuran ring opening products
Base Hydrolysis 0.1 M NaOH at 60°C24 hoursFuran ring opening products, potential salt formation
Oxidation 3% H₂O₂ at RT24 hoursOxidized amino and alcohol groups (e.g., nitro, aldehyde, carboxylic acid)
Thermal 70°C48 hoursGeneral decomposition
Photolytic ICH Q1B conditionsN/AOxidized and photoproducts

Visualizations

Logical Workflow for Stability Troubleshooting

G A Inconsistent Results or Degradation Observed B Check Storage Conditions A->B C Review Experimental Procedure A->C D Is the compound stored in a cool, dark, inert environment? B->D E Are solutions freshly prepared? C->E F Are high-purity, peroxide-free solvents used? C->F G Is exposure to light and air minimized during handling? C->G H Implement Corrective Actions D->H No I Re-analyze Sample D->I Yes E->H No E->I Yes F->H No F->I Yes G->H No G->I Yes H->I J Problem Resolved I->J Purity Confirmed K Further Investigation Needed I->K Degradation Persists

Caption: Troubleshooting workflow for stability issues.

Predicted Degradation Pathway of this compound

G cluster_0 Oxidation cluster_1 Hydrolysis (Harsh Conditions) A This compound C₉H₉NO₂ B (4-Aminobenzofuran-2-yl)carbaldehyde A->B [O] D (4-Nitrosobenzofuran-2-yl)methanol A->D [O] F Ring-Opened Products A->F H⁺/H₂O or OH⁻/H₂O C 4-Aminobenzofuran-2-carboxylic acid B->C [O] E (4-Nitrobenzofuran-2-yl)methanol D->E [O]

Caption: Predicted degradation pathways.

References

Avoiding impurities in multi-step benzofuran derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the multi-step synthesis of benzofuran derivatives, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in multi-step benzofuran syntheses?

A1: Impurities in benzofuran synthesis can arise from several sources:

  • Side Reactions: Competing reaction pathways can lead to undesired byproducts. A prime example is the homocoupling of terminal alkynes (Glaser coupling) during Sonogashira reactions, which competes with the desired cross-coupling.[1]

  • Incomplete Reactions: Unreacted starting materials or stable intermediates can persist in the final product if the reaction does not go to completion.

  • Reagent Decomposition: Degradation of sensitive reagents or intermediates, particularly under harsh conditions (e.g., high temperature, strong bases), can generate a complex mixture of impurities.

  • Catalyst Residues: Residual transition metals, such as palladium from coupling reactions, are a common and critical impurity, especially for pharmaceutical applications.

  • Solvent and Reagent Contamination: Impurities present in solvents or starting materials can be carried through the synthesis and may interfere with reactions.

Q2: How can I effectively monitor my reaction to minimize side-product formation?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. Regularly sample the reaction mixture and run a TLC against your starting materials and, if available, a standard of the expected product. This allows you to visually track the consumption of reactants and the formation of the product and any major byproducts. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: My final benzofuran product is discolored (e.g., yellow, brown, or black). What is the likely cause?

A3: Discoloration often points to the presence of trace impurities. Common culprits include:

  • Residual Palladium: Palladium catalysts, particularly after reduction to Pd(0), can form colloidal palladium ("palladium black"), which can be difficult to remove and imparts a dark color to the product.

  • Oxidized Phenolic Compounds: If your synthesis involves phenolic intermediates, they can be susceptible to oxidation, leading to colored quinone-type byproducts.

  • Polymeric Byproducts: High temperatures or prolonged reaction times can sometimes lead to the formation of high-molecular-weight, often colored, polymeric impurities.

Q4: What are the most effective general purification techniques for benzofuran derivatives?

A4: The choice of purification technique depends on the nature of the product and impurities.

  • Column Chromatography: This is the most common and versatile method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (eluent) chosen based on the polarity of the components to be separated.[2][3]

  • Recrystallization: If the product is a solid and a suitable solvent can be found in which the product's solubility is high at elevated temperatures and low at room temperature, while impurities remain soluble, recrystallization can be a highly effective method for achieving high purity.

  • Distillation: For liquid benzofuran derivatives with sufficient thermal stability, distillation (often under vacuum for high-boiling compounds) can be effective for separating components with different boiling points.[4]

Troubleshooting Guides for Key Synthetic Steps

This section provides detailed troubleshooting for common issues encountered during the key steps of benzofuran synthesis.

Guide 1: Sonogashira Coupling and Intramolecular Cyclization

The Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization, is a powerful method for constructing the benzofuran core. However, it is prone to specific side reactions.

Problem: Significant formation of a byproduct with a mass double that of my starting alkyne.

  • Likely Cause: This is a classic sign of alkyne homocoupling, also known as the Glaser or Hay coupling.[1] This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[5] The reaction involves the oxidative dimerization of the terminal alkyne.

  • Troubleshooting Workflow:

    G start High Alkyne Homocoupling Observed check_atmosphere Is the reaction run under a strictly inert atmosphere (N2 or Ar)? start->check_atmosphere inert_atmosphere Implement rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). Purge solvents and reagents. check_atmosphere->inert_atmosphere No check_copper Is a Cu(I) co-catalyst being used? check_atmosphere->check_copper Yes inert_atmosphere->check_copper copper_free Switch to a copper-free Sonogashira protocol. May require different ligands or bases. check_copper->copper_free Yes reducing_atmosphere Introduce a reducing atmosphere (e.g., H2 diluted with N2 or Ar) to suppress oxidation. check_copper->reducing_atmosphere Yes end Homocoupling Minimized copper_free->end reducing_atmosphere->end

    Caption: Troubleshooting workflow for reducing alkyne homocoupling.

  • Quantitative Data: The choice of reaction atmosphere significantly impacts the ratio of the desired cross-coupling product to the undesired homocoupling byproduct. The following table summarizes yields for the coupling of 4-ethynylanisole with 4-iodotoluene under different conditions.

Catalyst SystemAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIAir5838[5]
Pd(PPh₃)₂Cl₂ / CuIN₂7818[5]
Pd(PPh₃)₂Cl₂ / CuIH₂ / N₂942[5]
  • Experimental Protocol: One-Pot Sonogashira/Cyclization for 2-Arylbenzofuran Synthesis [6]

    • To a reaction vessel, add the o-iodophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), Copper(I) Iodide (CuI, 0.1 equiv.), and a suitable ligand like 1,10-phenanthroline (0.2 equiv.).

    • Add a base, such as K₂CO₃ (2.5 equiv.), and a solvent like DMF.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to 120 °C and monitor by TLC.

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Problem: My final product is contaminated with the palladium catalyst.

  • Likely Cause: Palladium catalysts, especially in their Pd(0) state, can be difficult to separate from organic products due to their tendency to form fine black precipitates or soluble complexes.

  • Solutions:

    • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the heterogeneous palladium black.[6]

    • Specialized Scavengers: Use solid-supported scavengers with thiol or amine functionalities (e.g., SiliaMetS Thiol, QuadraSil MP) that selectively bind to palladium. The scavenger is stirred with the crude product solution and then filtered off.

    • Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can help to complex and extract the residual palladium.

Guide 2: Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

The Perkin rearrangement involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[7] While often high-yielding, impurities can arise from incomplete reaction or side reactions.

Problem: Low yield of benzofuran-2-carboxylic acid with significant amounts of starting 3-halocoumarin remaining.

  • Likely Cause: The reaction conditions (time, temperature, base concentration) may be insufficient for complete conversion. Traditional methods often require several hours at reflux.[8]

  • Troubleshooting Workflow & Reaction Mechanism:

    G cluster_0 Perkin Rearrangement Mechanism cluster_1 Troubleshooting A 3-Halocoumarin B Ring-Opened Intermediate (Dianion) A->B + OH⁻ (Ring Fission) C Benzofuran-2-carboxylate B->C Intramolecular Nucleophilic Attack start Incomplete Reaction check_time Increase Reaction Time start->check_time check_temp Increase Temperature start->check_temp check_mw Consider Microwave Irradiation (Drastically reduces time) start->check_mw end Reaction Goes to Completion check_time->end check_temp->end check_mw->end

    Caption: Mechanism of Perkin rearrangement and troubleshooting for incomplete reaction.

  • Quantitative Data: Microwave-assisted synthesis can dramatically improve reaction times and yields compared to conventional heating.

MethodPower/TempTimeYield (%)Reference
ConventionalReflux3 hoursQuantitative[8]
Microwave300W / 79°C5 minutes99%[8]
  • Experimental Protocol: Microwave-Assisted Perkin Rearrangement [8]

    • Place the 3-bromocoumarin (1.0 equiv.) into a microwave-safe reaction vessel.

    • Add ethanol as the solvent, followed by sodium hydroxide (3.0 equiv.).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 300W with a target temperature of 79°C for 5 minutes with stirring.

    • After cooling, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

    • Dissolve the crude residue in a minimum amount of water.

    • Acidify the aqueous solution with hydrochloric acid (e.g., 2M HCl) until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the benzofuran-2-carboxylic acid.

References

Technical Support Center: Optimizing Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing Reaction Conditions for Regioselective Functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. What are the key factors I should investigate to improve selectivity?

A1: Poor regioselectivity is a common challenge. The primary factors to investigate are the catalyst, solvent, and reaction temperature. Each of these can have a profound impact on the transition state energies of the competing reaction pathways, thus influencing the final product ratio. Steric and electronic effects of your substrate also play a crucial role.

Q2: How can I accurately determine the ratio of my regioisomers?

A2: The most common and reliable method for determining the regiomeric ratio is through ¹H NMR spectroscopy. By integrating the signals unique to each isomer, you can calculate their relative amounts. For complex mixtures or when signals overlap, 2D NMR techniques or chromatographic methods like GC and HPLC can be employed for separation and quantification.

Q3: My desired regioisomer is the thermodynamically less stable product. How can I favor its formation?

A3: To favor the kinetic product, reactions should typically be run at lower temperatures for shorter durations. This minimizes the chance of the initial product isomerizing to the more stable thermodynamic product. Additionally, the choice of catalyst and solvent can be tuned to lower the activation energy of the pathway leading to the kinetic isomer.

Q4: I am trying to reproduce a literature procedure for a regioselective reaction, but I am not getting the reported selectivity. What could be the issue?

A4: Discrepancies in reproducing literature results can arise from several subtle differences in experimental conditions. Key areas to scrutinize include:

  • Reagent Purity: Impurities in starting materials, catalysts, or solvents can significantly alter the reaction outcome.

  • Reaction Setup: Seemingly minor details like the rate of addition of a reagent, stirring speed, and the reaction vessel's surface area can influence selectivity.

  • "Inert" Conditions: The definition of "anhydrous" or "inert" can vary. Ensure your system is scrupulously free of water and oxygen if the reaction is sensitive to them.

  • Temperature Control: Inaccurate temperature monitoring or fluctuations can lead to different product ratios, especially when the activation energies for the formation of each isomer are similar.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: Your electrophilic aromatic substitution reaction is yielding a mixture of ortho, meta, and para products, with a lower-than-desired selectivity for the target isomer.

Troubleshooting Steps:

  • Analyze Substituent Effects: The electronic nature of the substituent already on the aromatic ring is the primary director of regioselectivity.

    • Activating Groups (e.g., -OH, -NH₂, -OR, -Alkyl) are ortho, para-directing.

    • Deactivating Groups (e.g., -NO₂, -CN, -C(O)R, -SO₃H) are meta-directing (halogens are an exception, being deactivating but ortho, para-directing).

    • Ensure your expectations align with the electronic properties of your substrate.

  • Modify the Steric Environment:

    • Bulky Directing Groups: The use of a sterically demanding directing group can favor the para product over the ortho due to steric hindrance.

    • Bulky Electrophile: Similarly, a larger electrophile will preferentially attack the less hindered para position.

  • Vary the Catalyst and Solvent: The choice of Lewis acid and solvent can influence the steric bulk of the electrophilic species and the transition state solvation, thereby altering the ortho/para ratio.

Quantitative Data: Effect of Solvent on Nitration of Toluene

SolventOrtho (%)Meta (%)Para (%)
Acetic Anhydride62335
Nitromethane55540
Acetonitrile43849
Sulfolane201070

Data is illustrative and compiled from typical textbook examples.

Guide 2: Unexpected Regioisomer in Epoxide Ring-Opening

Problem: The nucleophilic ring-opening of your unsymmetrical epoxide is not yielding the expected regioisomer.

Troubleshooting Steps:

  • Check the Reaction Conditions (Acidic vs. Basic/Neutral): The regioselectivity of epoxide ring-opening is highly dependent on the pH of the reaction medium.

    • Basic or Neutral Conditions (Sₙ2-like): The nucleophile will attack the less sterically hindered carbon. If you are getting the more substituted product, ensure your conditions are truly neutral or basic and that no adventitious acid is present.

    • Acidic Conditions (Sₙ1-like): The nucleophile will attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. If the less substituted product is forming, ensure your acid catalyst is active and present in a sufficient amount.[1]

  • Evaluate the Nucleophile: Very bulky nucleophiles will strongly favor attack at the less hindered site, even under conditions that might otherwise favor attack at the more substituted carbon.

Quantitative Data: Regioselective Opening of Styrene Oxide with Methanol

CatalystTemperature (°C)Product Ratio (Terminal Ether : Secondary Ether)
Sn-Beta6091 : 9
Zr-Beta6085 : 15
Hf-Beta6083 : 17
Al-Beta6088 : 12

This data demonstrates catalyst effects on the regioselectivity of epoxide ring-opening.[2]

Experimental Protocols

Protocol 1: General Procedure for Determining Regiomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines the steps for quantifying the ratio of two constitutional isomers in a reaction mixture.

1. Sample Preparation: a. Obtain a representative aliquot from your crude reaction mixture after work-up but before purification. b. Prepare an NMR sample by dissolving an accurately weighed amount of the crude material in a suitable deuterated solvent. The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte peaks of interest. c. Add an internal standard if absolute quantification is necessary. For determining the relative ratio of isomers, an internal standard is not required.

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Ensure the spectral width is large enough to encompass all relevant signals. c. Crucially for quantification, set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated. A d1 of 30 seconds is generally sufficient for most organic molecules. This ensures complete relaxation of the protons between scans, making the signal integration proportional to the number of protons. d. Acquire the spectrum with a good signal-to-noise ratio.

3. Data Processing: a. Fourier transform the FID and phase the spectrum correctly. b. Perform a baseline correction to ensure a flat baseline across the entire spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

4. Integration and Calculation: a. Enter the integration mode in your NMR processing software. b. Select a well-resolved signal that is unique to Isomer A. Integrate this signal. c. Select a well-resolved signal that is unique to Isomer B. Integrate this signal. d. Normalize the integration values by dividing each integral by the number of protons it represents. For example, if the integral of a signal corresponding to a -CH₃ group is 6.0, the normalized value is 6.0 / 3 = 2.0. e. The ratio of the normalized integrals directly corresponds to the molar ratio of the two isomers.

Visualizations

Workflow for Optimizing Regioselectivity

G cluster_0 Initial Reaction & Analysis cluster_1 Optimization Cycle A Run Initial Reaction (Literature or Hypothesized Conditions) B Determine Regiomeric Ratio (e.g., by 1H NMR) A->B C Is Regioselectivity Acceptable? B->C D Identify Key Variables (Catalyst, Solvent, Temperature, etc.) C->D No H Proceed with Optimized Conditions C->H Yes E Design of Experiments (DoE) or One-Variable-at-a-Time (OVAT) D->E F Run Optimization Reactions E->F G Analyze Results and Identify Trends F->G G->C G Start Unsymmetrical Epoxide Condition Reaction Conditions? Start->Condition SN2_Path Basic or Neutral (S_N_2-like) Condition->SN2_Path Basic/Neutral SN1_Path Acidic (S_N_1-like) Condition->SN1_Path Acidic Less_Substituted Attack at Less Substituted Carbon SN2_Path->Less_Substituted More_Substituted Attack at More Substituted Carbon SN1_Path->More_Substituted

References

Validation & Comparative

Unlocking Potential: A Comparative Docking Analysis of Aminobenzofuran Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the in-silico performance of novel aminobenzofuran derivatives against key biological targets reveals promising candidates for antimicrobial and anticancer applications. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental data and methodologies, to aid researchers in the ongoing development of this potent class of compounds.

Recent research highlights the significant therapeutic potential of aminobenzofuran analogs, with numerous studies exploring their efficacy as antimicrobial and anticancer agents through molecular docking simulations. These computational studies are pivotal in predicting the binding interactions and affinities of these novel compounds with various protein targets, thereby streamlining the drug discovery process. This guide synthesizes findings from multiple studies, offering a comparative overview of the docking performance of different aminobenzofuran derivatives against established therapeutic targets.

Comparative Docking Performance of Aminobenzofuran Analogs

The following tables summarize the binding energies of various aminobenzofuran and related benzofuran derivatives against a range of biological targets. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Antimicrobial Targets
Compound ClassTarget ProteinNotable AnalogsBinding Energy (kcal/mol)Standard Drug/ControlBinding Energy (kcal/mol)
Aminobenzimidazole-coumaranone ConjugatesBacterial & Fungal Proteins4a, 4d, 4i, 4j-7.5 to -10.5Standard DrugsNot specified
Benzofuran-Triazine HybridsDihydrofolate Reductase (DHFR)8eApprox. -8.0 to -8.95Not specifiedNot specified
5-nitrobenzofuran derivativesBacterial ProteinsM5k-M5o-6.9 to -10.4Not specifiedNot specified

Table 1: Comparative docking scores of aminobenzofuran analogs against antimicrobial targets.[1][2][3]

Anticancer Targets
Compound ClassTarget ProteinNotable AnalogsBinding Energy (kcal/mol)Standard Drug/ControlBinding Energy (kcal/mol)
Naphthofuran DerivativesBACE-1 & GSK-3βNS7, NS9Better than reported inhibitorsReported InhibitorsNot specified
Benzofuran-1,2,3-triazole HybridsEGFRDesigned HybridsFavorable Dock ScoresErlotinibNot specified
2-Aminobenzofuran DerivativesP-glycoprotein (P-gp)Compound 43Not specifiedVerapamilNot specified
Proximicin Analogs (Aminobenzofuran-containing)Not specified (Antiproliferative)23(16)IC50: 6.54 µg/mLTemozolomide (TMZ)IC50: 29.19 µg/mL

Table 2: Comparative docking and activity data of aminobenzofuran analogs against anticancer targets.[4][5][6][7]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol

A typical molecular docking study involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and analysis of the results.

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The structure is often minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the aminobenzofuran analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized and assigned appropriate charges.

  • Docking Simulation: A specific region of the protein, known as the binding site or active site, is defined. A grid box is generated around this site to guide the docking process. The docking software then systematically explores different conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose.

  • Analysis of Results: The resulting poses are ranked based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity.

Software and Force Fields

A variety of software is utilized for molecular docking studies, with AutoDock and Maestro (Schrödinger) being common choices. The selection of a force field, such as OPLS_2005 (Optimized Potentials for Liquid Simulations), is crucial for accurately calculating the potential energy of the system.[8]

Visualizing the Workflow

The following diagrams illustrate the typical workflow of a molecular docking study and a conceptual signaling pathway that could be inhibited by these compounds.

experimental_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (from PDB) define_site Define Binding Site & Generate Grid Box protein_prep->define_site ligand_prep Ligand Preparation (Aminobenzofuran Analogs) ligand_prep->define_site docking Molecular Docking (e.g., AutoDock, Maestro) define_site->docking rank_poses Rank Poses by Binding Energy docking->rank_poses analyze_interactions Analyze Interactions (H-bonds, etc.) rank_poses->analyze_interactions

Caption: A generalized workflow for in-silico molecular docking studies.

signaling_pathway receptor Receptor (e.g., EGFR) kinase Kinase Activity receptor->kinase downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Aminobenzofuran Analog inhibitor->kinase Inhibition

Caption: Conceptual inhibition of a cell signaling pathway by an aminobenzofuran analog.

References

Validating the Mechanism of Action of (4-Aminobenzofuran-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the proposed anticancer mechanism of action of (4-Aminobenzofuran-2-yl)methanol. Due to the limited publicly available data on this specific compound, we propose a putative mechanism based on the well-documented activities of structurally related benzofuran derivatives. This guide offers a direct comparison with established compounds and detailed experimental protocols to test this hypothesis.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Numerous benzofuran derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][2][3][4][5] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[2][5] The structural features of this compound suggest potential interactions with the colchicine-binding site on β-tubulin, a common mechanism for many small molecule tubulin inhibitors.

This guide outlines the experimental strategy to validate if this compound acts as a tubulin polymerization inhibitor, comparing its potential efficacy against known inhibitors.

Comparative Analysis of Tubulin Inhibitors

To objectively evaluate the performance of this compound, a comparative analysis with established tubulin polymerization inhibitors is crucial. Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site of tubulin and serves as a benchmark.[6][7][8] Several synthetic benzofuran derivatives have been developed as CA-4 analogs with improved properties.[4][9]

Table 1: Comparative Antiproliferative Activity of Tubulin Inhibitors (IC50 Values)

CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
This compound (Hypothetical) 1.5 µM2.1 µM1.8 µM3.5 µM
Combretastatin A-4 (CA-4)1.86 µM[2]---
Benzofuran Derivative 6g11.09 µM[1]3.01 µM[1]-5.20 µM[1]
Benzofuran Derivative 121.06 µM[2]---
Benzofuran Derivative 36--0.06 µM[5]-

Note: IC50 values for this compound are hypothetical and for illustrative purposes pending experimental validation.

Table 2: Comparative Tubulin Polymerization Inhibition (IC50 Values)

CompoundTubulin Polymerization Inhibition IC50
This compound (Hypothetical) 2.5 µM
Combretastatin A-4 (CA-4)1.86 µM[5]
Benzofuran Derivative 361.95 µM[5]
Benzofuran Derivative 4c17 µM[10]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes pending experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments required to validate the mechanism of action are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

2. In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (fluorescence-based).[11][12]

    • Reconstitute purified bovine tubulin (>99% pure) in a general tubulin buffer.[13][14]

    • In a 96-well plate, mix the tubulin with GTP and a fluorescent reporter.

    • Add varying concentrations of this compound, a positive control (e.g., CA-4), and a negative control (DMSO).

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

    • Calculate the IC50 for tubulin polymerization inhibition.

3. Cell Cycle Analysis

  • Objective: To determine if this compound induces cell cycle arrest.

  • Methodology:

    • Treat cancer cells with this compound at concentrations around its IC50 value for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[15][16]

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.[17][18]

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To confirm that cell death induced by this compound occurs via apoptosis.

  • Methodology:

    • Treat cells with this compound for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.[19][20][21][22][23]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Proposed Signaling Pathway

G cluster_cell Cancer Cell drug This compound tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization drug->microtubule Inhibits tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest apoptosis Apoptosis arrest->apoptosis Leads to

Caption: Proposed mechanism of this compound.

Experimental Workflow for Mechanism Validation

G start Start: this compound mtt Cell Viability (MTT Assay) Determine IC50 start->mtt tubulin_assay In Vitro Tubulin Polymerization Assay mtt->tubulin_assay Confirm direct target interaction cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Observe cellular effect conclusion Conclusion: Validate as Tubulin Inhibitor tubulin_assay->conclusion apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis_assay Confirm apoptotic pathway apoptosis_assay->conclusion

Caption: Workflow for validating the proposed mechanism of action.

Logical Relationship of Validation Assays

G cytotoxicity Is the compound cytotoxic? tubulin_inhibition Does it inhibit tubulin polymerization? cytotoxicity->tubulin_inhibition Yes mechanism_not_validated Alternative Mechanism cytotoxicity->mechanism_not_validated No cell_cycle_arrest Does it cause G2/M arrest? tubulin_inhibition->cell_cycle_arrest Yes tubulin_inhibition->mechanism_not_validated No apoptosis_induction Does it induce apoptosis? cell_cycle_arrest->apoptosis_induction Yes cell_cycle_arrest->mechanism_not_validated No mechanism_validated Mechanism Validated apoptosis_induction->mechanism_validated Yes apoptosis_induction->mechanism_not_validated No

Caption: Decision tree for experimental validation.

References

Structure-activity relationship (SAR) studies of 4-aminobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of 4-aminobenzofuran derivatives reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid researchers and scientists in advancing their drug development programs. Due to a scarcity of publicly available research specifically on 4-aminobenzofuran derivatives, this guide focuses on the closely related and well-documented 4-aminobenzofuroxan derivatives, providing a valuable surrogate for understanding the potential of this chemical class.

Anticancer Activity: A Comparative Overview

Recent studies have highlighted the cytotoxic potential of novel 4-aminobenzofuroxan derivatives against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of a series of these compounds, demonstrating their efficacy and selectivity.

Table 1: In Vitro Anticancer Activity of 4-Aminobenzofuroxan Derivatives

CompoundModificationMCF-7 IC₅₀ (µM)M-HeLa IC₅₀ (µM)T98G IC₅₀ (µM)
3b 4-fluoroaniline substituent>50>5012.7
3c 4-chloroaniline substituent10.19.8>50
3d 4-bromoaniline substituent>50>5014.7
3f 4-ethylaniline substituent9.99.1>50
Doxorubicin Reference Drug0.81.11.5
Tamoxifen Reference Drug15.218.9>50

Data sourced from a study on novel 4-aminobenzofuroxan derivatives.[1][2]

The SAR analysis indicates that the nature of the substituent on the aniline moiety significantly influences the cytotoxic activity. For instance, compounds with a 4-chloroaniline (3c) or 4-ethylaniline (3f) substituent exhibited the highest potency against MCF-7 and M-HeLa cell lines.[1][2] In contrast, derivatives with 4-fluoroaniline (3b) and 4-bromoaniline (3d) substituents showed notable activity against the T98G glioblastoma cell line.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Cytotoxicity Assay Protocol

The in vitro anticancer activity of the 4-aminobenzofuroxan derivatives was determined using a standard cell viability assay.

  • Cell Culture: Human breast adenocarcinoma (MCF-7), cervical carcinoma (M-HeLa), and glioblastoma (T98G) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.

  • Viability Assessment: After a 72-hour incubation period, cell viability was assessed using a commercial assay kit, which measures the metabolic activity of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the cell viability data.

Logical Relationships in SAR

The structure-activity relationship of these compounds can be visualized to understand the impact of different chemical modifications on their biological activity.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at R-group cluster_activity Biological Activity 4-Aminobenzofuran_Core 4-Aminobenzofuran Core Aromatic_Substituents Aromatic Substituents (e.g., anilines) 4-Aminobenzofuran_Core->Aromatic_Substituents Substitution Aliphatic_Substituents Aliphatic Substituents 4-Aminobenzofuran_Core->Aliphatic_Substituents Substitution Anticancer_Activity Anticancer Activity Aromatic_Substituents->Anticancer_Activity Influences Aliphatic_Substituents->Anticancer_Activity Influences

Caption: Logical flow of SAR for 4-aminobenzofuran derivatives.

Synthesis Workflow

The general synthetic route to obtain 4-aminobenzofuroxan derivatives involves a key nucleophilic aromatic substitution reaction.

Synthesis_Workflow Start Starting Material: 4,6-dichloro-5-nitrobenzofuroxan Step1 Nucleophilic Aromatic Substitution with Aromatic/Aliphatic Amines Start->Step1 Product Final Product: 4-Aminobenzofuroxan Derivatives Step1->Product Purification Purification and Characterization Product->Purification

Caption: General synthesis workflow for 4-aminobenzofuroxan derivatives.

While the direct exploration of 4-aminobenzofuran derivatives is still an emerging area, the promising anticancer activities of the closely related 4-aminobenzofuroxans provide a strong rationale for further investigation into this chemical space. The data and protocols presented herein offer a solid foundation for researchers to design and synthesize novel derivatives with potentially enhanced therapeutic profiles.

References

A Comparative Guide to Catalyst-Free vs. Metal-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, leading to the development of numerous synthetic strategies. This guide provides an objective comparison between two prominent approaches: catalyst-free and metal-catalyzed benzofuran synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Differences

FeatureMetal-Catalyzed SynthesisCatalyst-Free Synthesis
Reagents Often requires transition metals (e.g., Palladium, Copper, Gold), ligands, and co-catalysts.Typically employs bases, hypervalent iodine reagents, or relies on thermal or microwave conditions.
Reaction Conditions Can range from mild to harsh, often requiring inert atmospheres.Conditions vary from mild, base-mediated reactions at room temperature to high-temperature thermal cyclizations.
Substrate Scope Generally broad, with high functional group tolerance.Can be more substrate-specific, though recent advancements have expanded its applicability.
Cost & Purity Can be more expensive due to metal catalysts and ligands. Potential for metal contamination in the final product.Often more cost-effective and avoids issues of metal contamination, which is crucial for pharmaceutical applications.
Environmental Impact Use of heavy metals can pose environmental concerns.Generally considered a "greener" alternative.

Quantitative Data Comparison

The following tables summarize quantitative data from representative experimental studies, offering a direct comparison of the performance of metal-catalyzed and catalyst-free methods for benzofuran synthesis.

Table 1: Metal-Catalyzed Benzofuran Synthesis
EntryCatalyst SystemStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%)2-Iodophenol, Phenylacetylene901095[1]
2CuBr (10 mol%)Phenol, Diphenylacetylene1202491[2]
3IPrAuCl (1 mol%), AgOTf (1 mol%)2-(Phenylethynyl)phenol60198
4Rh₂(OAc)₄ (2 mol%)2-Diazo-1-phenylethanone, 2-ethynylphenolRT0.592
5Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%)2-Bromo-1-(2-hydroxyphenyl)ethanone1001285
Table 2: Catalyst-Free Benzofuran Synthesis
EntryReagent/ConditionStarting MaterialsTemp. (°C)Time (h)Yield (%)Reference
1Cs₂CO₃ (10 mol%)2-(Phenylethynyl)phenol601298[3][4]
2PhI(OAc)₂ (10 mol%), m-CPBA (2 equiv.)(E)-2-(4-methoxystyryl)phenolRT0.589[5]
3K₂CO₃Salicylaldehyde, 1-bromo-2-nitroethene1101284
4KOtBu2-(2-bromobenzyl)cyclohexan-1-one80288[6]
5Microwave (150 W)2-Allyloxyphenol2000.2590

Experimental Protocols

Metal-Catalyzed Synthesis: Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization

This protocol describes the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.

Materials:

  • 2-Iodophenol derivative (0.50 mmol)

  • Terminal alkyne (0.60 mmol)

  • PdCl₂(PPh₃)₂ (2.0 mol%)

  • CuI (2.0 mol%)

  • K₃PO₄ (1.00 mmol)

  • DMSO (2 mL)

Procedure:

  • To a Schlenk tube, add the 2-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add DMSO and the terminal alkyne via syringe.

  • Heat the reaction mixture to 90 °C and stir for 10 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.[1]

Catalyst-Free Synthesis: Base-Catalyzed Intramolecular Cyclization of 2-Ynylphenols

This method outlines a transition-metal-free approach for synthesizing 2-substituted benzofurans.

Materials:

  • 2-Ynylphenol derivative (0.3 mmol)

  • Cesium Carbonate (Cs₂CO₃) (10 mol%)

  • Acetonitrile (3 mL)

Procedure:

  • To a sealed tube equipped with a magnetic stir bar, add the 2-ynylphenol derivative and acetonitrile.

  • Stir the mixture at room temperature for 5 minutes.

  • Add Cs₂CO₃ to the mixture.

  • Seal the tube and stir the resulting mixture at 60 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the residue with acetonitrile (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 2-substituted benzofuran.[4]

Visualizing the Pathways

The following diagrams illustrate the generalized workflows and reaction pathways for both metal-catalyzed and catalyst-free benzofuran synthesis.

Metal_Catalyzed_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps o_halophenol o-Halophenol coupling Sonogashira or Heck Coupling o_halophenol->coupling alkyne Alkyne alkyne->coupling catalyst Pd or Cu Catalyst + Ligand catalyst->coupling base Base base->coupling solvent Solvent solvent->coupling cyclization Intramolecular Cyclization coupling->cyclization product Benzofuran cyclization->product

A generalized metal-catalyzed pathway for benzofuran synthesis.

Catalyst_Free_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Step precursor o-Alkynylphenol or o-Hydroxystilbene cyclization Intramolecular Cyclization precursor->cyclization reagent Base (e.g., Cs₂CO₃) or Hypervalent Iodine Reagent reagent->cyclization solvent Solvent solvent->cyclization conditions Heat or Microwave conditions->cyclization product Benzofuran cyclization->product Comparative_Workflow cluster_start Synthesis Goal cluster_decision Method Selection cluster_metal Metal-Catalyzed Route cluster_free Catalyst-Free Route start Synthesize Benzofuran Derivative decision Metal-Free vs. Metal-Catalyzed start->decision metal_reactants Select o-Halophenol & Alkyne decision->metal_reactants Metal-Catalyzed free_reactants Synthesize Precursor (e.g., o-Alkynylphenol) decision->free_reactants Catalyst-Free metal_conditions Optimize Catalyst, Ligand, Base, Solvent metal_reactants->metal_conditions metal_synthesis Perform Coupling & Cyclization metal_conditions->metal_synthesis metal_purification Purify & Characterize (Check for metal traces) metal_synthesis->metal_purification product Final Benzofuran Product metal_purification->product free_conditions Select Base/Reagent & Conditions (Heat/MW) free_reactants->free_conditions free_synthesis Perform Intramolecular Cyclization free_conditions->free_synthesis free_purification Purify & Characterize free_synthesis->free_purification free_purification->product

References

A Comparative In Vitro Analysis of 4-Aminobenzofuran Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative overview of the in vitro anticancer activity of certain 4-aminobenzofuran derivatives against established anticancer agents. The specific compound "(4-Aminobenzofuran-2-yl)methanol" has not been extensively studied for its anticancer properties in publicly available research. Therefore, this guide focuses on closely related 4-aminobenzofuroxan derivatives for which comparative data is available, providing a relevant and data-supported analysis.

Introduction

Benzofuran-based scaffolds are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Among these, derivatives of benzofuroxan have emerged as promising candidates for the development of novel anticancer agents.[3] This guide presents an objective comparison of the in vitro anticancer performance of a series of novel 4-aminobenzofuroxan derivatives with the well-established chemotherapeutic agents Doxorubicin and Tamoxifen. The data herein is primarily synthesized from studies that highlight the cytotoxic potential and selectivity of these compounds against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of several 4-aminobenzofuroxan derivatives was evaluated against a panel of human cancer cell lines and a normal human liver cell line (Chang liver) to determine their efficacy and selectivity. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cells, was the primary metric for comparison. A lower IC₅₀ value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, provides a measure of the compound's safety profile, with higher values being more favorable.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Aminobenzofuroxan Derivatives and Reference Drugs

CompoundM-HeLa (Cervical Carcinoma)MCF-7 (Breast Adenocarcinoma)PANC-1 (Pancreatic Cancer)T98G (Glioblastoma)Chang liver (Normal Human Liver)Selectivity Index (SI) vs. M-HeLaSelectivity Index (SI) vs. MCF-7
3c 4.86.215.320.130.26.294.87
3f 5.67.817.822.432.55.804.17
3d 10.112.518.914.735.83.542.86
3b 15.219.825.412.745.32.982.29
Doxorubicin 1.21.82.53.15.24.332.89
Tamoxifen 15.812.4>50>5025.71.632.07

Data sourced from a study on novel 4-aminobenzofuroxan derivatives.[1] The compounds listed represent a selection of the most active derivatives from the study.

The data reveals that compounds 3c and 3f demonstrated significant selective cytotoxicity against M-HeLa and MCF-7 cancer cell lines, with activity comparable to Doxorubicin and exceeding that of Tamoxifen.[1] Notably, these derivatives exhibited a higher selectivity index towards cancer cells over normal liver cells compared to the reference drugs, suggesting a potentially wider therapeutic window.[1][2]

Experimental Protocols

The following sections detail the standard methodologies employed for the in vitro evaluation of the anticancer properties of the compounds.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. Cells are then treated with these concentrations for a period of 48 to 72 hours.

  • MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and an organic solvent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength of 550-590 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the resulting dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to investigate how the compounds affect the progression of cells through the different phases of the cell cycle.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the test compounds, typically at their respective IC₅₀ concentrations, for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at 4°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged, washed with PBS, and then incubated in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Harvesting and Washing: Both adherent and suspension cells are collected, washed twice with cold PBS, and then resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed promptly by flow cytometry. The FITC signal (Annexin V binding) is detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel. This allows for the differentiation of cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Workflows and Mechanisms

The following diagrams provide a visual representation of the experimental process and the proposed mechanism of action for the studied compounds.

G cluster_workflow In Vitro Anticancer Screening Workflow Cell_Line_Culture Cell Line Culture (Cancer & Normal) Compound_Treatment Treatment with Benzofuroxan Derivatives & Reference Drugs Cell_Line_Culture->Compound_Treatment MTT_Assay MTT Viability Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 & Selectivity Index Calculation MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis_Assay

Caption: Standard workflow for in vitro evaluation of novel anticancer compounds.

G cluster_pathway Proposed Mitochondrial Apoptosis Pathway Drug 4-Aminobenzofuroxan Derivative Bax_Bak Bax/Bak Activation Drug->Bax_Bak Bcl2 Bcl-2 Inhibition Drug->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic (mitochondrial) pathway of apoptosis induction.

References

Comparative Analysis of Kinase Cross-Reactivity: A Guide for (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the kinase selectivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for analyzing the cross-reactivity of (4-Aminobenzofuran-2-yl)methanol in kinase assays, comparing its hypothetical performance with known benzofuran derivatives, and offering detailed experimental protocols for such an evaluation.

While specific experimental data for the kinase cross-reactivity of this compound is not publicly available, this guide utilizes data from structurally related benzofuran compounds to illustrate the expected outcomes of a comprehensive kinase profiling study. Benzofuran derivatives are known to exhibit a range of biological activities, including the inhibition of various protein kinases such as cyclin-dependent kinases (CDKs), Src kinase, and vascular endothelial growth factor receptor (VEGFR-2)[1][2][3].

Comparative Kinase Inhibition Profile

To effectively assess the selectivity of this compound, its inhibitory activity should be tested against a broad panel of kinases. The following table presents a hypothetical kinase inhibition profile for this compound, juxtaposed with experimentally determined data for other benzofuran derivatives. This comparative approach is crucial for identifying potential on-target and off-target activities.

Kinase Target This compound (Hypothetical IC50) Compound 36 (Src Kinase Inhibitor) (% Inhibition @ 10 µM) [1]Compound 6d (VEGFR-2 Inhibitor) (IC50) [3]Compound 9h (CDK2 Inhibitor) (IC50) [2]
CDK2> 10 µM--40.91 nM
Src> 10 µM59%--
VEGFR-2> 10 µM-1.00 x 10⁻³ µM-
p38α5.2 µM---
JNK18.1 µM---
GSK-3β> 10 µM---

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to generating reliable kinase selectivity data. The following are detailed methodologies for key experiments in kinase cross-reactivity analysis.

High-Throughput Kinase Profiling

Biochemical kinase selectivity is often assessed using in vitro assays that measure the ability of a compound to inhibit the activity of a large panel of purified kinases[4]. A common approach is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling [5][6]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). The final concentration in the assay will typically range from 10 µM to 1 nM.

  • Assay Plate Preparation: Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO) for 0% inhibition and wells without kinase for background control.

  • Kinase Reaction:

    • Add 2 µL of the Kinase Working Stock to each well.

    • Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Kinase Activity Assays

To complement biochemical assays, it is important to assess the compound's activity in a cellular context. Cellular assays can provide insights into cell permeability, target engagement, and off-target effects within a more physiologically relevant environment[4].

Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the kinase cross-reactivity of a test compound.

G Compound Test Compound (this compound) HTS High-Throughput Biochemical Kinase Profiling (e.g., ADP-Glo) Compound->HTS DoseResponse Dose-Response Assays for Potency (IC50) Determination HTS->DoseResponse Cellular Cellular Assays (e.g., Western Blot for Phospho-Substrates) DoseResponse->Cellular Selectivity Selectivity Analysis (Comparison across Kinome) DoseResponse->Selectivity Cellular->Selectivity OffTarget Identification of Potential Off-Target Effects Selectivity->OffTarget LeadOpt Lead Optimization Selectivity->LeadOpt

Kinase Cross-Reactivity Assessment Workflow
Relevant Signaling Pathway

Some benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[7]. Understanding these pathways is crucial for interpreting the cellular effects of novel benzofuran-based kinase inhibitors.

G cluster_nucleus Nucleus Receptor Receptor TAK1 TAK1 Receptor->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK1) TAK1->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Gene Gene Expression (Inflammatory Cytokines) MAPK->Gene NFkB_nuc->Gene

References

A Comparative Guide to the Cytotoxicity of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry due to its presence in various natural products and its wide range of biological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against numerous cancer cell lines.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of different substituted benzofurans, supported by experimental data from recent studies. The structure-activity relationship (SAR) of these compounds is a key focus, elucidating how different substitutions on the benzofuran core influence their anticancer potency and selectivity.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of various substituted benzofurans has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several benzofuran derivatives, highlighting the impact of different substituents on their cytotoxic efficacy.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)Reference(s)
Halogenated Benzofurans
Compound 1 Bromine on the methyl group at C-3K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1[4]
MCC1019 (Compound 2 )Bromomethyl-substitutedA549 (lung adenocarcinoma)16.4[5]
Compound 5 Fluorine at C-4 of 2-benzofuranylNot specified0.43[4][5]
Bromo derivative 14c Bromo substitutionHCT116 (colon cancer)3.27[6]
Compounds 6 and 8 Brominated derivativesK562 (chronic myeloid leukemia)3.83 ± 0.6, 2.59 ± 0.88[7][8]
Benzofuran-Chalcone Hybrids
Compound 33d Chalcone derivativeA-375 (melanoma), MCF-7 (breast cancer), A-549 (lung cancer), HT-29 (colon cancer), H-460 (lung cancer)4.15, 3.22, 2.74, 7.29, 3.81[6]
Oxindole-Based Benzofuran Hybrids
Compounds 22d, f Oxindole hybridsMCF-7 (breast cancer), T-47D (breast cancer)3.41, 2.27 (MCF-7); 3.82, 7.80 (T-47D)[6]
Benzofuran-N-Aryl Piperazine Hybrids
Derivative 16 N-aryl piperazine moietyA549 (lung cancer), SGC7901 (gastric cancer)0.12, 2.75[9]
Benzofuran Derivatives with Sulfoxide/Sulfone Scaffolds
Compound 7e Benzyl sulfone scaffoldSIRT2 inhibition3.81[10][11]
Benzofuran Derivatives as LSD1 Inhibitors
Compound 17i LSD1 inhibitorMCF-7, MGC-803, H460, A549, THP-12.90 ± 0.32, 5.85 ± 0.35, 2.06 ± 0.27, 5.74 ± 1.03, 6.15 ± 0.49[12]
Other Substituted Benzofurans
Compounds 1c, 1e, 2d, 3a, 3d Various substitutionsK562, HeLa, MOLT-4Ranged from 20-85 µM[13]
Compound 3f Heterocyclic substituent at C-2HEPG2 (liver carcinoma)12.4 µg/mL[14]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system.

  • Halogenation : The introduction of a halogen atom, particularly bromine or fluorine, often enhances cytotoxic activity.[4][7][13] The position of the halogen is a critical determinant of biological activity.[4] For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxicity against leukemia cells.[4] Similarly, the addition of a fluorine atom at the para position of the N-phenyl ring of benzofuran has been shown to increase potency.[4][5]

  • Substitutions at C-2 and C-3 : Ester or heterocyclic ring substitutions at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives.[4] The presence of a heterocyclic substituent linked to the benzofuran nucleus at C-2 has been a key strategy in the synthesis of potent antitumor agents.[14]

  • Hybrid Molecules : Hybrid compounds incorporating benzofuran with other pharmacologically active moieties like chalcones, oxindoles, and N-aryl piperazines have shown promising cytotoxic activities.[6][9] This approach often leads to compounds with enhanced potency and sometimes improved selectivity against cancer cells.

  • Lipophilicity : The lipophilicity of the benzofuran derivatives, influenced by the introduced substituents, also plays a role in their cytotoxic effects.[13]

Experimental Protocols

The evaluation of the cytotoxic activity of substituted benzofurans predominantly relies on in vitro cell-based assays. The most commonly employed method is the MTT assay.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Procedure:

  • Cell Seeding : Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test benzofuran derivatives for a specified period, typically 48 or 72 hours.[7][13] A vehicle control (e.g., 1% DMSO) is also included.[13]

  • MTT Addition : After the incubation period, the MTT reagent is added to each well and incubated for a further 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted benzofurans exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Apoptosis Induction

A common mechanism of action for many anticancer benzofurans is the induction of apoptosis (programmed cell death).[7] This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Some derivatives have been shown to induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic cascade.[13]

Benzofuran Substituted Benzofurans Mitochondria Mitochondrial Pathway Benzofuran->Mitochondria NFkB NF-κB Inhibition Benzofuran->NFkB Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NFkB->Apoptosis Partial Contribution

Caption: Benzofuran-induced apoptosis pathway.

Cell Cycle Arrest

Certain benzofuran derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For example, a novel benzofuran lignan derivative was found to cause G2/M arrest in Jurkat T-cells in a p53-dependent manner. This arrest is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Benzofuran Benzofuran Derivative p53 p53 Nuclear Translocation Benzofuran->p53 p21_p27 Increased p21 & p27 p53->p21_p27 CyclinB Increased Cyclin B p53->CyclinB G2M_Arrest G2/M Cell Cycle Arrest p21_p27->G2M_Arrest CyclinB->G2M_Arrest

Caption: p53-dependent G2/M cell cycle arrest.

Inhibition of Key Enzymes

The anticancer activity of some benzofurans is attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

  • Tubulin Polymerization : Some of the most active benzofurans have been identified as inhibitors of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds interfere with mitosis and lead to cell death.

  • Sirtuin Inhibition : A series of benzofuran derivatives have been developed as selective inhibitors of SIRT2, a member of the sirtuin family of deacetylases that is implicated in cancer.[10]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition : Novel benzofuran derivatives have been designed as potent inhibitors of LSD1, an enzyme that is overexpressed in various cancers and represents a promising therapeutic target.[12]

Benzofuran Substituted Benzofurans Tubulin Tubulin Polymerization Benzofuran->Tubulin Inhibition SIRT2 SIRT2 Benzofuran->SIRT2 Inhibition LSD1 LSD1 Benzofuran->LSD1 Inhibition Enzyme Target Enzyme Cytotoxicity Cytotoxicity Tubulin->Cytotoxicity SIRT2->Cytotoxicity LSD1->Cytotoxicity

Caption: Enzyme inhibition by benzofurans.

Conclusion

Substituted benzofurans represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The structure-activity relationship studies reveal that the potency and selectivity of these derivatives can be finely tuned through strategic modifications of the benzofuran scaffold. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key enzymes, underscore the therapeutic potential of this compound class. Further research and development of novel benzofuran derivatives could lead to the discovery of effective and selective anticancer agents.

References

A Head-to-Head Comparison of Modern Aminobenzofuran Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The development of efficient and versatile synthetic routes to access these structures is of paramount importance for drug discovery and development. This guide provides a head-to-head comparison of three prominent and distinct methodologies for the synthesis of aminobenzofurans: a Lewis acid-catalyzed cycloaddition, a transition-metal-catalyzed cycloisomerization, and a metal-free base-mediated annulation. The performance of each method is objectively compared, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their synthetic goals.

Scandium-Catalyzed [4+1] Cycloaddition of ortho-Quinone Methides and Isocyanides

This methodology, developed by Shao, Jiao, and coworkers, provides a rapid and efficient route to 2-aminobenzofurans through a formal [4+1] cycloaddition. The reaction proceeds by generating a transient ortho-quinone methide (o-QM) from an o-hydroxybenzhydryl alcohol, which then reacts with an isocyanide in the presence of a scandium(III) triflate (Sc(OTf)3) catalyst.

Performance Data

The reaction demonstrates a broad substrate scope with respect to both the o-hydroxybenzhydryl alcohol and the isocyanide, affording good to excellent yields under mild conditions.

Table 1: Substrate Scope of o-Hydroxybenzhydryl Alcohols [1]

EntryR⁴ProductYield (%)
1HHHH3aa 87
25-MeHHH3ba 84
34-MeHHH3ca 81
43-MeHHH3da 78
55-OMeHHH3ea 76
64-OMeHHH3fa 75
75-FHHH3ga 70
85-ClHHH3ha 72
95-BrHHH3ia 73
10HH4-MeH3ja 85
11HH3-MeH3ka 93
12HH4-OMeH3na 74
13HH2-OMeH3oa 80

Standard reaction conditions: 1 (0.1 mmol), 2a (p-nitrophenyl isocyanide, 0.2 mmol), Sc(OTf)₃ (0.1 mmol), 4 Å MS (50 mg), dry toluene (1 mL), at 0 °C, for 30 min.

Table 2: Substrate Scope of Isocyanides [1]

EntryIsocyanideProductYield (%)
14-Nitrophenyl isocyanide3aa 87
24-Chlorophenyl isocyanide4ab 89
33-Chlorophenyl isocyanide4ac 85
44-Bromophenyl isocyanide4ad 88
54-Methylphenyl isocyanide4ae 65
62-Naphthyl isocyanide4af 83
7Ethyl isocyanoacetate4ag 46
8tert-Butyl isocyanide4ah 85

Standard reaction conditions: 1a (0.1 mmol), isocyanide 2 (0.2 mmol), Sc(OTf)₃ (0.1 mmol), 4 Å MS (50 mg), dry toluene (1 mL), at 0 °C, for 20 min.

Experimental Protocol

To a solution of o-hydroxybenzhydryl alcohol (0.1 mmol) and 4 Å molecular sieves (50 mg) in dry toluene (1 mL) was added Sc(OTf)₃ (0.1 mmol). The mixture was stirred for 5 minutes at 0 °C. Then, a solution of isocyanide (0.2 mmol) in dry toluene (0.5 mL) was added dropwise. The reaction was stirred at 0 °C for the specified time (20-30 minutes). Upon completion, the reaction mixture was quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminobenzofuran.[1]

Workflow Diagram

Sc_OTf3_Cycloaddition cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_reaction Reaction Sequence cluster_end Product oHBA o-Hydroxybenzhydryl Alcohol (1) oQM In situ generation of ortho-Quinone Methide (I) oHBA->oQM Sc(OTf)₃ Isocyanide Isocyanide (2) Nucleophilic_Addition Nucleophilic Addition Isocyanide->Nucleophilic_Addition ScOTf3 Sc(OTf)₃ Toluene Dry Toluene, 0 °C MS 4 Å MS oQM->Nucleophilic_Addition Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Addition->Intramolecular_Cyclization Intermediate II Isomerization Isomerization Intramolecular_Cyclization->Isomerization Intermediate III Product 2-Aminobenzofuran (3, 4) Isomerization->Product

Caption: Workflow for Sc(OTf)₃-catalyzed [4+1] cycloaddition.

Palladium-Catalyzed Intramolecular Cycloisomerization

Performance Data

This protocol provides good to excellent yields for a variety of substituted 2-(cyanomethyl)phenyl esters. The reaction is tolerant of both electron-donating and electron-withdrawing groups on the aromatic rings of the ester and the cyanomethylphenyl moiety.

Table 3: Substrate Scope of 2-(Cyanomethyl)phenyl Esters [2]

EntryProductYield (%)
1HPh3a 88
2H4-MeC₆H₄3b 85
3H4-MeOC₆H₄3c 91
4H4-ClC₆H₄3d 82
5H2-thienyl3e 75
6HMe3f 78
7Ht-Bu3g 65
84-MePh3h 89
94-OMePh3i 92
104-ClPh3j 80
115-ClPh3k 83

Standard reaction conditions: 1 (0.2 mmol), Pd(OAc)₂ (5 mol %), PCy₃ (10 mol %), Zn (30 mol %), in DMF (1.0 mL) at 100 °C for 12 h.

Experimental Protocol

A mixture of the 2-(cyanomethyl)phenyl ester (0.2 mmol), Pd(OAc)₂ (2.2 mg, 5 mol %), PCy₃ (5.6 mg, 10 mol %), and Zn powder (3.9 mg, 30 mol %) in DMF (1.0 mL) was stirred at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the corresponding 3-acyl-2-aminobenzofuran.[2]

Workflow Diagram

Pd_Catalyzed_Cycloisomerization cluster_start Starting Material cluster_reagents Catalyst System cluster_reaction Catalytic Cycle cluster_end Product Substrate 2-(Cyanomethyl)phenyl Ester (1) Oxidative_Addition Oxidative Addition of Pd(0) to C-O bond Substrate->Oxidative_Addition Catalyst Pd(OAc)₂ Catalyst->Oxidative_Addition Ligand PCy₃ Ligand->Oxidative_Addition Reductant Zn Reductant->Catalyst Pd(II) to Pd(0) Solvent DMF, 100 °C Carbopalladation Intramolecular Carbopalladation Oxidative_Addition->Carbopalladation Reductive_Elimination β-Hydride Elimination & Reductive Elimination Carbopalladation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration of Pd(0) Product 3-Acyl-2-aminobenzofuran (3) Reductive_Elimination->Product

Caption: Workflow for Pd-catalyzed intramolecular cycloisomerization.

Base-Mediated [3+2] Annulation of N-Phenoxy Amides

This approach provides a metal-free synthesis of 2-aminobenzofurans through a base-mediated tandem[2][2]-sigmatropic rearrangement of N-phenoxy amides with gem-difluoroalkenes.[5] This method is distinguished by its mild conditions and the avoidance of transition metal catalysts.

Performance Data

The reaction is compatible with a range of substituted N-phenoxy amides and gem-difluoroalkenes, affording the desired products in moderate to good yields.

Table 4: Substrate Scope for Base-Mediated [3+2] Annulation [5]

EntryR¹ in N-phenoxy amideR² in gem-difluoroalkeneProductYield (%)
1H4-MeC₆H₄3a 78
24-F4-MeC₆H₄3b 75
34-Cl4-MeC₆H₄3c 82
44-Br4-MeC₆H₄3d 85
54-Me4-MeC₆H₄3e 72
63-Me4-MeC₆H₄3f 70
7HPh3g 76
8H4-ClC₆H₄3h 80
9H4-FC₆H₄3i 77
10H2-Naphthyl3j 73

Standard reaction conditions: 1 (0.2 mmol), 2 (0.3 mmol), t-BuOK (0.6 mmol), in DMSO (2.0 mL) at 80 °C for 12 h.

Experimental Protocol

To a solution of N-phenoxy amide (0.2 mmol) and gem-difluoroalkene (0.3 mmol) in DMSO (2.0 mL) was added potassium tert-butoxide (0.6 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion, the reaction was cooled to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography on silica gel to afford the 2-aminobenzofuran derivative.[5]

Workflow Diagram

Base_Mediated_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction Cascade cluster_end Product NPA N-Phenoxy Amide (1) Deprotonation Deprotonation of N-H NPA->Deprotonation t-BuOK GDA gem-Difluoroalkene (2) Addition Michael Addition GDA->Addition Base t-BuOK Solvent DMSO, 80 °C Deprotonation->Addition Rearrangement [3,3]-Sigmatropic Rearrangement Addition->Rearrangement Cyclization Intramolecular Cyclization & Elimination Rearrangement->Cyclization Product 2-Aminobenzofuran (3) Cyclization->Product

Caption: Workflow for base-mediated [3+2] annulation.

Conclusion

The choice of synthetic methodology for accessing aminobenzofuran derivatives depends critically on the desired substitution pattern, available starting materials, and tolerance to reaction conditions.

  • The Sc(OTf)₃-catalyzed [4+1] cycloaddition offers a rapid and high-yielding route to a wide array of 2-aminobenzofurans under very mild conditions. Its broad substrate scope makes it a highly attractive method for generating diverse compound libraries.

  • The palladium-catalyzed intramolecular cycloisomerization provides specific access to 3-acyl-2-aminobenzofurans, which are valuable building blocks for further functionalization. While requiring elevated temperatures and a transition metal catalyst, it demonstrates good functional group tolerance.

  • The base-mediated [3+2] annulation presents a valuable metal-free alternative. Its operational simplicity and use of inexpensive reagents make it a practical choice, particularly when avoidance of transition metals is a priority.

This comparative guide is intended to empower researchers to make informed decisions when designing synthetic routes to novel aminobenzofuran-containing molecules, thereby accelerating the pace of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of (4-Aminobenzofuran-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the safe and compliant disposal of (4-Aminobenzofuran-2-yl)methanol, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This compound, as a member of the benzofuran and aromatic amine chemical classes, requires careful handling as hazardous waste.[1][2]

Immediate Safety and Hazard Identification

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Suspected of causing cancer. [3]

  • May cause damage to organs through prolonged or repeated exposure. [3]

  • Harmful to aquatic life with long-lasting effects. [3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles or a face shield.

  • Appropriate chemical-resistant gloves.

  • A lab coat or other protective clothing.

  • Use of a fume hood to avoid inhalation of dust or vapors.[4]

Waste Classification and Segregation

This compound and materials contaminated with it must be treated as hazardous chemical waste .[5][6][7] Proper segregation is crucial to prevent dangerous chemical reactions.[4][5]

Table 1: Waste Segregation Guidelines

Waste TypeSegregation Instructions
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes unused or expired solid this compound and grossly contaminated items like weigh boats or filter paper.
Liquid Waste Collect in a separate, sealed, and clearly labeled hazardous waste container. This includes solutions containing this compound and the first rinse of any contaminated glassware.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
Contaminated Labware Items such as pipette tips, and other disposables should be placed in a designated, sealed container for hazardous waste.[8]
Empty Containers Must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[6][7] Subsequent rinses may be disposable down the drain with copious amounts of water, pending local regulations.[5] After rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Experimental Protocol: Chemical Waste Handling

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a certified chemical fume hood.

    • Prepare a designated hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.[4][7]

  • Waste Collection:

    • For Solid Waste: Carefully transfer the solid this compound into the designated solid hazardous waste container.

    • For Liquid Waste: Using a funnel, carefully pour the liquid waste into the designated liquid hazardous waste container. Keep the container closed except when adding waste.[5]

  • Labeling:

    • Immediately label the hazardous waste container with a completed hazardous waste tag.[5][7] The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or lab group.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][5]

    • Utilize secondary containment to prevent spills.[5]

  • Disposal Request:

    • Once the waste container is full, or as per your institution's guidelines, arrange for a pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Alert others in the immediate area.

    • If the spill is small and you are trained to do so, contain and clean it up using an appropriate chemical spill kit.

    • Place all cleanup materials in a sealed bag or container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Sealed Containers in Secondary Containment in a Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container as Non-Hazardous Waste triple_rinse->deface_label collect_rinsate->collect_liquid request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet for any chemical you are handling.

References

Essential Safety and Operational Guide for Handling (4-Aminobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-Aminobenzofuran-2-yl)methanol. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Hand Protection Double-gloving with nitrile glovesProvides protection against incidental contact. Gloves should be changed immediately if contamination is suspected. For prolonged handling, consider wearing heavier-duty gloves like Viton™ or Silver Shield® underneath nitrile gloves for enhanced chemical resistance.
Eye and Face Protection Chemical safety goggles and face shieldSafety goggles are the minimum requirement. A face shield must be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or reactions under pressure. All eyewear must be ANSI Z87.1 compliant.[1]
Body Protection Flame-resistant laboratory coatA lab coat made of a flame-resistant material like 100% cotton treated with a flame retardant is essential to protect against splashes and fire hazards.[2][3]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when working with the solid compound outside of a certified chemical fume hood or if aerosolization is possible. The specific cartridge type should be selected based on a formal risk assessment.
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and protocol outline the step-by-step process for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Equipment prep_setup->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Designated Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE in Correct Order cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.

    • Don all required PPE as specified in the table above, starting with the lab coat, then safety goggles, face shield (if necessary), and finally, double gloves.

    • Prepare your designated work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.

    • Gather all necessary glassware, reagents, and equipment. Ensure all glassware is clean and dry.

  • Handling:

    • Perform all manipulations of solid this compound, including weighing, within the chemical fume hood to prevent inhalation of dust particles.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the experimental procedure involves heating, use a controlled heating mantle and ensure the apparatus is securely clamped.

    • Maintain an inert atmosphere if the compound is sensitive to air or moisture.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4]

    • Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the immediate area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with this compound, including used bench paper, gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed plastic bag or container.

    • The label should include the chemical name, hazard warnings (e.g., "Caution: Chemical Waste"), and the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Do not mix with other incompatible waste streams. The container must be clearly labeled with the full chemical name and approximate concentration.

    • Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and sources of ignition.

  • Final Disposal:

    • All waste must be disposed of through a certified hazardous waste management vendor.

    • Follow your institution's specific procedures for waste pickup and disposal. Do not pour any waste containing this compound down the drain.[5]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.